Mttch
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
99096-13-6 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1S,3R,4R,4aR,8aS)-4-hydroxy-1-methoxy-3-methyl-1,3,4,4a,8,8a-hexahydroisochromen-7-one |
InChI |
InChI=1S/C11H16O4/c1-6-10(13)8-4-3-7(12)5-9(8)11(14-2)15-6/h3-4,6,8-11,13H,5H2,1-2H3/t6-,8-,9+,10+,11+/m1/s1 |
InChI Key |
GQTSCLJUCLXAHP-OLSRCRKSSA-N |
SMILES |
CC1C(C2C=CC(=O)CC2C(O1)OC)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]2C=CC(=O)C[C@@H]2[C@H](O1)OC)O |
Canonical SMILES |
CC1C(C2C=CC(=O)CC2C(O1)OC)O |
Synonyms |
(methyl 2,3,6-trideoxy-alpha-talopyranosido)-(3,2-d)-2-cyclohexanone MTTCH |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the MTT Assay: Principle and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a fundamental colorimetric method for assessing cell metabolic activity. As a key indicator of cell viability, proliferation, and cytotoxicity, the MTT assay is an indispensable tool in a wide range of research fields, including drug discovery, toxicology, and cancer research.[1][2][3]
Core Principle: Mitochondrial Activity as a Surrogate for Cell Viability
The central tenet of the MTT assay lies in the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[4][5] This reduction reaction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with mitochondrial dehydrogenases playing a significant role.[2][4] In essence, the metabolic activity of the cell, particularly within the mitochondria, drives this color change.
Viable, metabolically active cells possess the necessary enzymes to reduce the MTT tetrazolium ring, leading to the intracellular accumulation of purple formazan crystals.[4][6] Conversely, dead or inactive cells with compromised metabolic function are unable to perform this conversion.[7] The quantity of the insoluble formazan produced is directly proportional to the number of living, metabolically active cells.[8]
Following a designated incubation period, a solubilizing agent, most commonly dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to dissolve the formazan crystals.[4] This results in a colored solution whose absorbance can be quantified using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[2] The intensity of the purple color serves as a direct indicator of the number of viable cells.
Visualizing the Biochemical Transformation
The biochemical principle of the MTT assay is centered on the reduction of the tetrazolium salt.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for performing the MTT assay with adherent cells. Modifications for suspension cells are noted where applicable.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium, serum-free
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex to ensure complete dissolution. Filter-sterilize the solution and store it at -20°C, protected from light.
-
Solubilization Solution:
-
DMSO: Use pure, anhydrous DMSO.
-
Acidified Isopropanol: A common formulation is 0.04 N HCl in isopropanol.
-
Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically between 5,000 and 10,000 cells per well) in a final volume of 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include untreated control wells (vehicle control) and blank wells (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following the treatment period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[4]
-
For suspension cells: Centrifuge the plate to pellet the cells before removing the supernatant and adding the MTT solution.
-
-
Incubate the plate for 2 to 4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
Formazan Solubilization:
-
Adherent Cells: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4]
-
Suspension Cells: Centrifuge the plate to pellet the cells and formazan crystals. Carefully remove the supernatant and then add the solubilization solution.
-
-
Absorbance Measurement: Gently pipette the solution up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[4]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the MTT assay protocol.
Data Presentation and Analysis
The raw absorbance data is processed to determine the percentage of cell viability relative to the untreated control.
Calculation of Percent Cell Viability:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
Example Quantitative Data:
The following table presents a sample dataset from an MTT assay evaluating the cytotoxicity of a hypothetical compound on a cancer cell line.
| Compound Conc. (µM) | Replicate 1 Absorbance (570 nm) | Replicate 2 Absorbance (570 nm) | Replicate 3 Absorbance (570 nm) | Mean Absorbance | Corrected Mean Absorbance* | % Cell Viability |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 1.221 | 100.0% |
| 1 | 1.198 | 1.215 | 1.189 | 1.201 | 1.151 | 94.3% |
| 5 | 1.056 | 1.072 | 1.065 | 1.064 | 1.014 | 83.0% |
| 10 | 0.879 | 0.901 | 0.885 | 0.888 | 0.838 | 68.6% |
| 25 | 0.642 | 0.658 | 0.651 | 0.650 | 0.600 | 49.1% |
| 50 | 0.411 | 0.425 | 0.419 | 0.418 | 0.368 | 30.1% |
| 100 | 0.234 | 0.246 | 0.240 | 0.240 | 0.190 | 15.6% |
| Blank | 0.052 | 0.048 | 0.050 | 0.050 | - | - |
*Corrected Mean Absorbance is calculated by subtracting the mean absorbance of the blank from the mean absorbance of each sample group.
From such data, a dose-response curve can be generated to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability. Based on the table above, the IC₅₀ value would be approximately 25 µM.
References
An In-depth Technical Guide to the MTT Assay for Cell Culture Beginners
For researchers, scientists, and professionals in drug development, the ability to accurately assess cell viability and cytotoxicity is fundamental. The MTT assay is a cornerstone colorimetric method for these purposes, providing a quantitative measure of cellular metabolic activity. This guide offers a comprehensive overview of the MTT assay, from its core principles to detailed experimental protocols and data interpretation, tailored for those new to this essential cell culture technique.
Core Principles of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by metabolically active cells.[1][2] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, and is dependent on the presence of NAD(P)H.[1][3]
Viable cells with active metabolism can convert MTT into this purple formazan, which is insoluble in aqueous solutions.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1] By dissolving the formazan crystals in a solubilizing agent, the concentration of the colored product can be quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[1][4]
Experimental Workflow and Signaling Pathway
The general workflow of an MTT assay involves cell seeding, treatment with a compound of interest, incubation with the MTT reagent, solubilization of the formazan product, and measurement of absorbance.
References
The Core Mechanism of MTT Reduction to Formazan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This guide delves into the core mechanism of MTT reduction to formazan, providing a detailed understanding for researchers in drug discovery and development.
The Biochemical Principle: A Cellular Redox Event
The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. This conversion is contingent upon the metabolic activity of viable cells. Specifically, the reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes.
The process is intrinsically linked to the cellular redox state, primarily the flux of NADH and NADPH. Cells with robust metabolic activity, such as rapidly dividing cancer cells, exhibit a higher rate of MTT reduction. Conversely, cells with lower metabolic rates, or those compromised by cytotoxic agents, will show a diminished capacity to reduce MTT.
The Cellular Machinery of MTT Reduction
While the MTT assay is often referred to as a measure of mitochondrial activity, the reduction of MTT is not confined to this organelle. Several cellular compartments and enzymatic systems contribute to the generation of formazan.
Primary Sites of MTT Reduction:
-
Mitochondria: The mitochondrial electron transport chain is a major site of MTT reduction. Mitochondrial dehydrogenases, particularly succinate dehydrogenase, play a pivotal role in this process.
-
Cytoplasm: NAD(P)H-dependent oxidoreductases in the cytoplasm also contribute significantly to MTT reduction.
-
Endoplasmic Reticulum and Lysosomes: Evidence suggests that MTT reduction can also occur within the endoplasmic reticulum and lysosomes, highlighting the assay's reflection of overall cellular metabolic health rather than just mitochondrial function.
Signaling Pathways Influencing MTT Reduction
Cellular metabolism is intricately regulated by a network of signaling pathways. Modulation of these pathways by therapeutic agents or experimental conditions can directly impact the outcome of the MTT assay. A key regulatory pathway is the PI3K/AKT/mTOR pathway , which is central to cell growth, proliferation, and metabolism.
Activation of the PI3K/AKT/mTOR pathway promotes anabolic processes, including glycolysis and protein synthesis, leading to an increase in the cellular pool of NADH and NADPH. This heightened metabolic state enhances the reduction of MTT to formazan. Conversely, inhibition of this pathway can lead to decreased metabolic activity and a corresponding reduction in formazan production.
Quantitative Data Analysis
The absorbance of the solubilized formazan is directly proportional to the number of metabolically active cells. This relationship allows for the quantitative assessment of cell viability and the effects of cytotoxic or cytostatic compounds.
| Cell Number (per well) | Absorbance at 570 nm (O.D.) |
| 0 (Blank) | 0.05 ± 0.01 |
| 5,000 | 0.25 ± 0.03 |
| 10,000 | 0.52 ± 0.05 |
| 20,000 | 1.08 ± 0.09 |
| 40,000 | 1.95 ± 0.15 |
Table 1: Representative data showing the correlation between cell number and absorbance in an MTT assay. Values are illustrative and can vary based on cell type and experimental conditions.
| Compound X Conc. (µM) | % Cell Viability |
| 0 (Control) | 100% |
| 1 | 85% |
| 10 | 52% |
| 50 | 23% |
| 100 | 8% |
Table 2: Example of a dose-response analysis using the MTT assay to determine the cytotoxic effect of a compound.
Detailed Experimental Protocol
The following is a generalized, detailed protocol for performing an MTT assay for cytotoxicity testing.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for MTT incubation step)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include untreated control wells (medium only) and blank wells (medium without cells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium containing the test compound.
-
Add 100 µL of serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Calculation:
Percentage of cell viability can be calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Chemical Transformation of MTT to Formazan
The chemical basis of the MTT assay is the cleavage of the tetrazolium ring in MTT by cellular reductases. This reaction is dependent on the availability of reducing equivalents, primarily NADH and NADPH, which are generated through metabolic pathways such as glycolysis and the citric acid cycle.
Conclusion
The reduction of MTT to formazan is a complex biological process that reflects the overall metabolic state of a cell population. While it is a powerful and widely used tool for assessing cell viability and cytotoxicity, a thorough understanding of the underlying mechanisms is crucial for the accurate interpretation of results. Factors such as the specific cellular localization of MTT reduction and the influence of signaling pathways on cellular metabolism should be considered when designing experiments and analyzing data. This guide provides a foundational understanding to aid researchers in the effective application of the MTT assay in their drug development and scientific research endeavors.
Unveiling the Chemistry of Cellular Health: A Technical Guide to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical properties and applications of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT. A cornerstone of in vitro toxicology and pharmacology, MTT is a vital tool for assessing cell viability and proliferation. This document will delve into the core chemical characteristics of MTT, the principles of its use in the widely adopted MTT assay, detailed experimental protocols, and the biochemical pathways governing its utility.
Core Chemical Properties
MTT is a yellow, water-soluble tetrazolium salt. Its chemical integrity and reactivity are central to its function as an indicator of metabolic activity within living cells. The key physical and chemical properties of MTT are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆BrN₅S | [1][2] |
| Molecular Weight | 414.32 g/mol | [1][2][3] |
| Melting Point | 195 °C (decomposes) | |
| Appearance | Yellow to orange powder | |
| Solubility | - Water: 10 mg/mL- Ethanol: 20 mg/mL- Buffer Salt Solutions: 5 mg/mL- Culture Media: 5 mg/mL | [4][5] |
| Storage Temperature | 2-30°C |
The MTT Assay: A Window into Cellular Metabolism
The MTT assay is a colorimetric method used to determine the number of viable cells in a sample.[5] The underlying principle of this assay is the enzymatic conversion of the yellow MTT tetrazolium salt into a purple formazan product by metabolically active cells.[4] This reduction process is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, and is dependent on the presence of NAD(P)H.[6] Consequently, the amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilizing agent, typically dimethyl sulfoxide (DMSO), to be quantified spectrophotometrically.[7][8] The absorbance of the solubilized formazan solution is measured at a wavelength between 550 and 600 nm, with a peak absorbance typically around 570 nm.[4][6]
Mechanism of MTT Reduction
The conversion of MTT to formazan is a hallmark of cellular viability. The positively charged MTT readily penetrates the intact plasma and mitochondrial membranes of viable cells.[4][7] Inside the mitochondria, NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring, leading to the formation of the insoluble purple formazan.[9]
Mechanism of MTT reduction to formazan within a viable cell.
Experimental Protocol: The MTT Assay
The following is a generalized protocol for performing an MTT assay. Optimization of cell seeding density and incubation times is crucial and should be determined empirically for each cell line and experimental condition.
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[5] Vortex or sonicate to ensure it is completely dissolved.[5] Filter-sterilize the solution and store it at -20°C, protected from light.[5] The solution is stable for at least 6 months under these conditions.[5]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.[7] Acidified isopropanol can also be used.[1]
Assay Procedure
A generalized workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to attach overnight.[8]
-
Cell Treatment: Expose the cells to the desired concentrations of the test compound and appropriate controls. The incubation period will vary depending on the experimental design, but 24 to 72 hours is common.[10]
-
MTT Incubation: Following the treatment period, carefully remove the culture medium and add 10-20 µL of the 5 mg/mL MTT stock solution to each well, along with fresh culture medium to a final volume of 110 µL.[8][10] Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator.[10] It is important to perform this step in the dark as the MTT reagent is light-sensitive.[9][11]
-
Formazan Solubilization: After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.[8] Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][8] Gentle mixing on an orbital shaker for about 10 minutes can aid in complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[10][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[6][10]
-
Data Analysis: After correcting for background absorbance from blank wells (wells with medium and MTT but no cells), the cell viability can be expressed as a percentage of the untreated control cells.
Applications in Research and Development
The MTT assay is a versatile tool with broad applications in various scientific disciplines:
-
Drug Discovery: Screening for cytotoxic or cytostatic effects of new chemical entities.[5][13]
-
Cancer Research: Evaluating the efficacy of anti-cancer agents and studying mechanisms of apoptosis and necrosis.[5][6]
-
Toxicology: Assessing the toxicity of chemicals and environmental stressors on cells.[6]
-
Tissue Engineering: Monitoring cell proliferation and viability in engineered tissues.
Limitations and Considerations
While the MTT assay is robust and widely used, it is important to be aware of its limitations:
-
Metabolic Interference: The assay measures metabolic activity, which may not always directly correlate with cell number. Certain compounds can alter the metabolic rate of cells without affecting their viability, leading to erroneous results.[9]
-
Reagent Toxicity: High concentrations of MTT can be toxic to some cells.[4]
-
Insolubility of Formazan: The need for a solubilization step can introduce variability and is not suitable for all experimental setups. Water-soluble alternatives to MTT, such as XTT, MTS, and WST-1, have been developed to circumvent this issue.[9][13]
References
- 1. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | C18H16BrN5S | CID 64965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. 3'-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide | C18H16BrN5S | CID 22288011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity - Wikipedia [en.wikipedia.org]
Limitations and advantages of the MTT assay for cytotoxicity studies
For Researchers, Scientists, and Drug Development Professionals
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] First described by Tim Mosmann in 1983, this assay provides a quantitative and relatively high-throughput method for evaluating the effects of various compounds on living cells.[1] This technical guide provides a comprehensive overview of the MTT assay, detailing its core principles, advantages, and limitations, and offers a detailed experimental protocol for its implementation in cytotoxicity studies.
Core Principles of the MTT Assay
The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product.[2] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the cytosolic compartment of the cell.[2] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[1]
The insoluble formazan crystals are subsequently dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or acidified isopropanol, resulting in a colored solution.[2] The absorbance of this solution is then measured using a spectrophotometer at a wavelength between 500 and 600 nm.[2] The intensity of the purple color is directly proportional to the number of viable cells.
Advantages of the MTT Assay
The continued popularity of the MTT assay in cytotoxicity studies can be attributed to several key advantages:
-
Ease of Use and Cost-Effectiveness: The assay is relatively straightforward to perform and does not require sophisticated instrumentation beyond a standard microplate reader.[3][4] The reagents, particularly MTT itself, are inexpensive compared to those for other viability assays.[5]
-
High-Throughput Screening: The MTT assay is readily adaptable to a 96-well plate format, making it suitable for high-throughput screening of potential cytotoxic compounds in drug discovery.
-
Sensitivity: When properly optimized, the MTT assay can be highly sensitive in detecting changes in cell viability.
-
Established Method: As a long-standing and widely used method, there is a vast body of literature available, providing a strong foundation for experimental design and data interpretation.[6]
Limitations and Considerations
Despite its advantages, the MTT assay has several limitations that researchers must be aware of to avoid misinterpretation of results:
-
Interference from Test Compounds: Colored compounds or compounds with reducing or oxidizing properties can interfere with the assay, leading to false-positive or false-negative results.[7] Nanoparticles have also been shown to interfere with the MTT assay.[8]
-
Formazan Solubility Issues: The formazan crystals are insoluble in aqueous solutions and require a solubilization step, which can be a source of error if not complete.[9] Incomplete solubilization can lead to inaccurate absorbance readings.
-
Toxicity of MTT and Solvents: The MTT reagent itself can be toxic to cells, and the organic solvents used to dissolve the formazan crystals, such as DMSO, can also have cytotoxic effects at higher concentrations.[3]
-
Influence of Experimental Parameters: The results of the MTT assay are highly dependent on various experimental factors, including cell seeding density, MTT concentration, and incubation time.[3][10][11] These parameters must be carefully optimized for each cell type and experimental condition.[3][10][11]
-
Serum and Phenol Red Interference: Components of the culture medium, such as serum and the pH indicator phenol red, can interfere with the assay and generate background absorbance.[12]
Comparison with Other Tetrazolium Salt-Based Assays
Several newer generations of tetrazolium salts have been developed to overcome some of the limitations of the MTT assay. These include XTT, MTS, and WST-1, which produce water-soluble formazan products, eliminating the need for a solubilization step.[13][14][15]
| Assay | Formazan Product | Solubilization Step Required | Key Advantages | Key Disadvantages |
| MTT | Insoluble | Yes | Inexpensive, well-established.[5] | Additional solubilization step, potential for formazan crystal issues.[14] |
| XTT | Soluble | No | One-step procedure, higher sensitivity than MTT.[15] | Reagent mixture can be unstable.[14] |
| MTS | Soluble | No | One-step procedure, stable reagent mixture.[14] | Requires an intermediate electron acceptor (PMS).[14] |
| WST-1 | Soluble | No | One-step procedure, higher sensitivity for weak stimulation compared to MTT.[16] | Can be more expensive than MTT.[5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general framework for performing the MTT assay. Optimization of cell number, MTT concentration, and incubation times is crucial for accurate and reproducible results.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound (cytotoxic agent)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm)[6]
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well). The final volume in each well should be 100 µL.
-
Include wells for control (untreated cells) and blank (medium only) samples.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[18]
-
-
Treatment with Test Compound:
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at different concentrations.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Incubation:
-
Following the treatment period, carefully aspirate the medium containing the test compound.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[18] It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[6]
Visualizing the Core Concepts
To further elucidate the principles and workflow of the MTT assay, the following diagrams have been generated using Graphviz.
Caption: Biochemical pathway of MTT reduction to formazan in viable cells.
Caption: Experimental workflow of the MTT cytotoxicity assay.
Caption: Advantages and limitations of the MTT assay.
Conclusion
The MTT assay remains a valuable and widely used tool for assessing cell viability and cytotoxicity in a variety of research and drug development applications. Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it an attractive choice for many laboratories. However, researchers must be cognizant of its limitations, including its indirect nature and susceptibility to interference. Careful optimization of experimental parameters and, when necessary, the use of complementary assays are essential for obtaining accurate and reliable data. By understanding the core principles and potential pitfalls of the MTT assay, researchers can effectively leverage this powerful technique to advance their scientific inquiries.
References
- 1. innovation.world [innovation.world]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 14. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
An In-Depth Technical Guide to the MTT Assay: Core Equipment and Protocols
For researchers, scientists, and professionals in drug development, the MTT assay is a cornerstone for assessing cell viability and metabolic activity. This guide provides a comprehensive overview of the essential equipment, a detailed experimental protocol, and the underlying principles of this widely used colorimetric assay.
Core Equipment for MTT Assay
Successful execution of an MTT assay relies on a combination of standard cell culture equipment and specific analytical instruments. The following table summarizes the necessary equipment and its primary function within the workflow.
| Equipment Category | Specific Instrument/Apparatus | Primary Function(s) in MTT Assay |
| Cell Culture & Incubation | CO₂ Incubator | Maintains optimal temperature (37°C), humidity, and CO₂ levels for cell growth and incubation with MTT reagent. |
| Biological Safety Cabinet (BSC) | Provides a sterile environment for all cell handling procedures, including cell seeding, treatment, and reagent addition, to prevent contamination.[1] | |
| Inverted Microscope | Routine observation of cell morphology, confluence, and detection of any signs of contamination or cytotoxicity. | |
| Centrifuge | Pelletizing cells for passaging, washing, or counting. | |
| Liquid Handling & Measurement | Micropipettes (Single and Multichannel) | Accurate and precise transfer of small volumes of cell suspensions, media, treatment compounds, MTT reagent, and solubilization solution.[2] Multichannel pipettes are highly recommended for efficiently handling 96-well plates.[1] |
| Serological Pipettes | Transfer of larger volumes of media and reagents. | |
| Hemocytometer or Automated Cell Counter | Accurate determination of cell density for seeding the appropriate number of cells per well, a critical parameter for reliable results.[1] | |
| Assay Consumables | 96-well flat-bottom sterile microplates | Standard vessel for culturing cells and performing the MTT assay in a high-throughput format.[1][2][3][4] |
| Sterile pipette tips and centrifuge tubes | Essential for maintaining aseptic conditions and accurate liquid handling.[2] | |
| Data Acquisition & Analysis | Microplate Reader (Spectrophotometer) | Quantifies the absorbance of the formazan product, which is directly proportional to the number of viable cells. The absorbance is typically measured at a wavelength of 570 nm.[3][5] |
| Computer with data analysis software | To process the raw absorbance data, calculate cell viability, and generate dose-response curves. |
The Biological Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells. The central principle involves the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, in metabolically active cells.[5] Therefore, the amount of formazan produced is proportional to the number of viable cells.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Protocol for MTT Assay in Adherent Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is based on the principle that metabolically active cells, particularly those with active mitochondria, can reduce the yellow tetrazolium salt MTT into a purple formazan product.[2][3] The amount of this insoluble purple formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[1] This application note provides a detailed, step-by-step protocol for performing an MTT assay on adherent cell lines, crucial for applications in drug screening and cytotoxicity testing.[2]
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases within living cells.[1] These enzymes cleave the tetrazolium ring of the water-soluble, yellow MTT, converting it into an insoluble, purple formazan crystalline product.[1][2] These formazan crystals accumulate within the cells.[1] A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is then added to dissolve these crystals, resulting in a colored solution.[1] The absorbance of this purple solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[1] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[1]
Materials and Reagents
Equipment
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Sterile pipette tips
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
Reagents
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile PBS.[4] Filter sterilize the solution and store it protected from light at 4°C for up to 4 weeks.[5]
-
Solubilizing agent: Dimethyl Sulfoxide (DMSO) or acidified isopropanol.[2]
-
Test compound(s)
-
Vehicle control (the solvent used to dissolve the test compound)
Experimental Protocol
The following is a step-by-step protocol for performing an MTT assay on adherent cell lines.
Step 1: Cell Seeding
-
Harvest and count the adherent cells. Ensure you have a single-cell suspension.
-
Seed the cells into a 96-well plate at an appropriate density. The optimal cell number depends on the cell line's growth rate and should be determined empirically. A common starting point is between 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium.[3][6]
-
Include control wells:
-
It is recommended to perform each condition in at least triplicate.[2]
Step 2: Cell Adherence
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 12 to 24 hours to allow the cells to attach to the bottom of the wells.[2]
Step 3: Treatment with Test Compound
-
Prepare serial dilutions of your test compound in complete culture medium.
-
Carefully remove the medium from the wells (except the blank wells).
-
Add 100 µL of the prepared test compound dilutions to the respective wells. For the positive control wells, add 100 µL of medium containing the vehicle. For the blank wells, add 100 µL of fresh medium.
-
Incubate the plate for the desired treatment duration, which is typically 24 to 72 hours, depending on the nature of the study.[2]
Step 4: Addition of MTT Reagent
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 to 20 µL of the 5 mg/mL MTT stock solution to each well.[2]
-
Incubate the plate for 2 to 4 hours at 37°C.[2] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]
Step 5: Solubilization of Formazan Crystals
-
After the incubation with MTT, carefully remove the medium without disturbing the formazan crystals.[2]
-
Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10 to 15 minutes to ensure complete dissolution of the crystals, resulting in a purple solution.[2]
Step 6: Absorbance Measurement
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[2]
-
A reference wavelength of 630 to 690 nm can be used to subtract the background absorbance.[2]
Data Presentation and Analysis
Data Collection
Summarize the raw absorbance data in a structured table.
| Treatment (Concentration) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance | Standard Deviation |
| Blank (No Cells) | |||||
| Vehicle Control (0 µM) | |||||
| Compound X (Conc. 1) | |||||
| Compound X (Conc. 2) | |||||
| ... |
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Mean Absorbance of Treated Cells - Mean Absorbance of Blank) / (Mean Absorbance of Control Cells - Mean Absorbance of Blank)] x 100 [2]
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits 50% of cell viability.[2] To determine the IC50 value:
-
Plot the percentage of cell viability against the different concentrations of the test compound.[2]
-
Use a sigmoidal dose-response curve to fit the data.[2]
-
The IC50 value can then be calculated from this curve.[2][7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal Intensity | Suboptimal cell density.[6] | Optimize the initial cell seeding number. |
| Short incubation period with MTT.[6] | Increase the incubation time with MTT (typically 3-4 hours).[6] | |
| Enzyme inactivity. | Ensure proper storage and handling of the MTT reagent. | |
| High Background | Contamination of reagents or medium. | Use sterile techniques and fresh reagents. |
| Precipitation of the test compound. | Check the solubility of the compound in the culture medium. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. | |
| Incomplete dissolution of formazan. | Ensure thorough mixing after adding the solubilizing agent. |
Advantages and Limitations
Advantages:
-
Ease of use: The assay is relatively simple to perform.[2]
-
Established Method: It is a widely used and well-documented assay.[2]
-
Quantitative: Provides a quantitative measure of cell viability.[2]
-
Relatively Sensitive: Can detect changes in cell number and metabolic activity.[2]
Limitations:
-
Interference: Various compounds can interfere with the MTT reduction, leading to inaccurate results.[2]
-
Metabolic Dependency: The assay relies on the metabolic activity of the cells, which may not always directly correlate with cell number.[2]
-
Endpoint Measurement: The MTT assay is an endpoint measurement and does not provide real-time information on cell proliferation.[2]
-
Toxicity of MTT: The MTT reagent itself can be toxic to cells, especially with prolonged exposure.[8]
Conclusion
The MTT assay is a robust and reliable method for assessing cell viability and cytotoxicity in adherent cell lines. By following this detailed protocol and being mindful of the potential pitfalls, researchers can obtain consistent and reproducible results. This assay remains a valuable tool in various fields, including drug discovery, toxicology, and cancer research.
References
- 1. innovation.world [innovation.world]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mtt reagent* | Sigma-Aldrich [sigmaaldrich.com]
- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Preparation of MTT Stock and Working Solutions for Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity. The assay is based on the principle that metabolically active cells, particularly those with active mitochondria, can reduce the yellow tetrazolium salt MTT into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2] Accurate and reproducible results in an MTT assay are critically dependent on the correct preparation and handling of the MTT stock and working solutions. These application notes provide a detailed protocol for the preparation of these solutions.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of MTT stock and working solutions based on established protocols.
Table 1: Preparation of MTT Stock Solution
| Parameter | Value | Recommended Solvent(s) | Source(s) |
| Concentration | 5 mg/mL | Phosphate-Buffered Saline (PBS), pH 7.4; Culture media | [2][3][4][5] |
| 12 mM | Phosphate-Buffered Saline (PBS) | [6][7] | |
| Solubility | Up to 10 mg/mL in water; Up to 20 mg/mL in ethanol | Water, Ethanol | [3][4] |
| Preparation | Dissolve MTT powder in solvent, vortex or sonicate to mix. | N/A | [4][7] |
| Sterilization | Filter-sterilize through a 0.2 µm filter. | N/A | [2][3][4] |
Table 2: Storage of MTT Stock Solution
| Storage Temperature | Duration | Light Conditions | Source(s) |
| -20°C | Long-term (at least 6 months) | Protect from light | [2][3][4][8] |
| 4°C | Short-term (frequent use, up to 4 weeks) | Protect from light | [2][6][8] |
Table 3: Preparation of MTT Working Solution
| Parameter | Value | Recommended Solvent(s) | Source(s) |
| Final Concentration in Well | 0.2 - 0.5 mg/mL | Cell culture medium | [2][5] |
| Dilution from 5 mg/mL Stock | Typically 1:10 dilution of stock solution into culture medium. | Cell culture medium | [5] |
| Volume to Add to Cells | 10 µL of 5 mg/mL stock per 100 µL of cell culture medium. | N/A | [2][5][8] |
| 20 µL of 5 mg/mL stock per 100 µL of cell culture medium. | N/A | [3] |
II. Experimental Protocols
A. Materials and Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile cell culture medium (preferably without phenol red)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.2 µm syringe filter
-
Sterile syringe
-
Vortex mixer or sonicator
-
Aluminum foil
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
B. Protocol for Preparation of MTT Stock Solution (5 mg/mL)
-
Safety Precautions: MTT is potentially carcinogenic and should be handled with care.[8] Always wear appropriate PPE, including gloves and a lab coat. Work in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing MTT Powder: In a sterile conical tube, weigh out the desired amount of MTT powder. For example, to prepare 10 mL of a 5 mg/mL stock solution, weigh 50 mg of MTT powder.
-
Dissolving MTT: Add the appropriate volume of sterile PBS (pH 7.4) to the conical tube. For a 5 mg/mL solution, add 10 mL of PBS to 50 mg of MTT.
-
Mixing: Tightly cap the tube and vortex or sonicate until the MTT powder is completely dissolved.[4][7] The solution should be a clear, yellow color.
-
Sterilization: To ensure the solution is sterile for use in cell culture, filter it through a 0.2 µm syringe filter into a new sterile, light-protected container.[2][3][4]
-
Aliquoting and Storage:
-
For long-term storage, aliquot the sterile MTT stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes or tubes wrapped in aluminum foil).
-
For frequent use, a small aliquot can be stored at 4°C for up to 4 weeks, protected from light.[2][6] Avoid repeated freeze-thaw cycles.[8]
-
C. Protocol for Preparation of MTT Working Solution
The MTT working solution is typically prepared fresh on the day of the experiment by diluting the stock solution directly into the cell culture medium.
-
Thawing MTT Stock Solution: If the stock solution is frozen, thaw it at room temperature or in a 37°C water bath, protected from light.[8]
-
Dilution: The final concentration of MTT in the wells should be between 0.2 and 0.5 mg/mL.[2][5] A common method is to add the MTT stock solution directly to the cell culture wells. For a standard 96-well plate with 100 µL of medium per well, add 10 µL of the 5 mg/mL MTT stock solution to each well to achieve a final concentration of approximately 0.45 mg/mL.[2]
-
Incubation: After adding the MTT working solution, incubate the plate for 1 to 4 hours at 37°C in a humidified incubator with 5% CO₂.[2] During this time, viable cells will reduce the MTT to purple formazan crystals.
III. Visualizations
Caption: Workflow for MTT stock and working solution preparation.
IV. Troubleshooting
| Issue | Possible Cause | Solution |
| MTT stock solution is dark or has precipitate. | Decomposition due to light exposure or improper storage. | Discard the solution and prepare a fresh batch. Always store protected from light.[3] |
| High background absorbance in blank wells. | Microbial contamination of the MTT solution or culture medium. | Use sterile technique throughout the preparation and assay. Ensure the MTT solution is filter-sterilized.[3] |
| Phenol red in the culture medium. | Use a culture medium without phenol red for the MTT assay. | |
| Incomplete dissolution of formazan crystals. | Insufficient solubilization time or mixing. | Increase the incubation time with the solubilizing agent and ensure thorough mixing by shaking or pipetting.[4] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. static.igem.org [static.igem.org]
- 6. MTT Assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Calculating Cell Viability Percentage from MTT Assay Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is foundational in various research fields, including drug discovery, toxicology, and cancer research, for evaluating the effects of chemical compounds on cells.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1] These insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][3]
These application notes provide a detailed protocol for performing an MTT assay and a clear methodology for calculating cell viability percentage from the obtained data.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting an MTT assay on adherent or suspension cells in a 96-well plate format.
Materials and Reagents
-
Cells: Adherent or suspension cells of interest.
-
Culture Medium: Appropriate complete culture medium for the cell line.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. This solution should be filter-sterilized and stored at -20°C, protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used. Other options include acidified isopropanol or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid.
-
96-well flat-bottom microplates: Tissue culture treated.
-
Multichannel pipette.
-
Humidified incubator: Maintained at 37°C with 5% CO₂.
-
Microplate reader (spectrophotometer): Capable of reading absorbance at 570 nm. A reference wavelength of 630 nm or higher can be used for background correction.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
For adherent cells, harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
For suspension cells, centrifuge the cell suspension, resuspend in fresh medium, and seed into a 96-well plate at the optimal density.
-
Include wells for controls:
-
Untreated Control (Positive Control): Cells with culture medium only, representing 100% viability.[2]
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.
-
Blank Control (Background): Culture medium only (no cells) to measure background absorbance.[2][4]
-
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to attach and recover.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the test compound at different concentrations.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) before removing the supernatant.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C.[2] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
To ensure complete solubilization, gently shake the plate on an orbital shaker for 5-15 minutes, protected from light.
-
-
Absorbance Measurement:
Data Analysis: Calculating Cell Viability Percentage
The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.
Formula for Cell Viability Calculation
The formula to calculate the percentage of cell viability is as follows:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Where:
-
Absorbance of Treated Cells: The absorbance reading from the wells containing cells treated with the test compound.
-
Absorbance of Untreated Control: The average absorbance reading from the wells containing cells and vehicle but no test compound.
-
Absorbance of Blank: The average absorbance reading from the wells containing only culture medium and MTT, without cells.
Example Calculation
Let's assume the following average absorbance values (at 570 nm) were obtained:
-
Blank (Medium only): 0.05
-
Untreated Control (Cells + Vehicle): 0.85
-
Treated Cells (Cells + Test Compound): 0.45
-
Corrected Absorbance of Untreated Control: 0.85 - 0.05 = 0.80
-
Corrected Absorbance of Treated Cells: 0.45 - 0.05 = 0.40
-
Percentage Cell Viability: (0.40 / 0.80) x 100 = 50%
This indicates that the tested compound concentration resulted in a 50% reduction in cell viability.
Data Presentation
Quantitative data from the MTT assay should be summarized in a clear and structured table to facilitate easy comparison between different treatment groups.
Tabular Presentation of MTT Assay Data
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Corrected Mean Absorbance | % Cell Viability |
| Blank (No Cells) | N/A | 0.052 | 0.005 | N/A | N/A |
| Untreated Control | 0 | 0.985 | 0.045 | 0.933 | 100.0% |
| Compound X | 1 | 0.876 | 0.038 | 0.824 | 88.3% |
| Compound X | 10 | 0.654 | 0.029 | 0.602 | 64.5% |
| Compound X | 50 | 0.432 | 0.021 | 0.380 | 40.7% |
| Compound X | 100 | 0.211 | 0.015 | 0.159 | 17.0% |
Signaling Pathway Diagram
The MTT assay does not directly measure a specific signaling pathway but rather reflects the overall metabolic activity of the cell, which is largely dependent on mitochondrial function. The core process is the enzymatic conversion of MTT.
Caption: Conversion of MTT to formazan by viable cells.
References
Application Notes and Protocols for Determining IC50 Values of Drugs Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a drug, a critical parameter in drug discovery and development. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][2] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[1][3] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of a drug using the MTT assay.
Materials and Reagents
-
Target cells (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Drug of interest, dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for IC50 determination.
References
MTT Assay in 96-Well Plates: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This guide provides a comprehensive overview and a detailed protocol for performing the MTT assay in a 96-well plate format, tailored for researchers in drug development and life sciences.
Principle of the MTT Assay
The core principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2][3][4] This reduction is carried out by mitochondrial reductase enzymes, primarily succinate dehydrogenase, which are only active in metabolically viable cells.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][3] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), resulting in a colored solution whose absorbance can be quantified using a spectrophotometer.[2][4]
Experimental Workflow
The following diagram illustrates the sequential steps of the MTT assay, from cell seeding to data analysis.
Caption: A flowchart illustrating the key steps of the MTT assay experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
Materials and Reagents:
-
96-well flat-bottom sterile cell culture plates
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT reagent (5 mg/mL in sterile PBS), stored protected from light
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[3]
-
Phosphate-buffered saline (PBS), sterile
-
Test compounds
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells to prepare a single-cell suspension of the desired concentration. The optimal cell number per well should be determined empirically but typically ranges from 3,000 to 5,000 cells for highly proliferative cells.[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.[5]
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.[7]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT reagent (final concentration 0.5 mg/mL) to each well. Alternatively, 10 µL of 5 mg/mL MTT solution can be added directly to the 100 µL of medium in each well.[4][6]
-
Incubate the plate for 2 to 4 hours at 37°C.[4][6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation with MTT, carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Presentation and Analysis
The raw absorbance values should be corrected by subtracting the average absorbance of the blank wells. The percentage of cell viability is then calculated relative to the untreated or vehicle control.
Table 1: Example of Raw Absorbance Data (570 nm)
| Treatment Group | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 | 0.0015 |
| Untreated Control | 1.254 | 1.289 | 1.267 | 1.270 | 0.0178 |
| Vehicle Control (0.1% DMSO) | 1.248 | 1.261 | 1.255 | 1.255 | 0.0065 |
| Compound A (1 µM) | 0.987 | 1.012 | 0.995 | 0.998 | 0.0125 |
| Compound A (10 µM) | 0.654 | 0.678 | 0.662 | 0.665 | 0.0121 |
| Compound A (100 µM) | 0.231 | 0.245 | 0.238 | 0.238 | 0.0070 |
Table 2: Calculation of Percent Cell Viability
| Treatment Group | Average Absorbance | Corrected Absorbance (Avg - Blank) | % Cell Viability [(Corrected Abs / Control Abs) * 100] |
| Untreated Control | 1.270 | 1.217 | 100.0% |
| Vehicle Control (0.1% DMSO) | 1.255 | 1.202 | 98.8% |
| Compound A (1 µM) | 0.998 | 0.945 | 77.6% |
| Compound A (10 µM) | 0.665 | 0.612 | 50.3% |
| Compound A (100 µM) | 0.238 | 0.185 | 15.2% |
The results are often presented as a dose-response curve, plotting the percentage of cell viability against the concentration of the test compound. From this curve, the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined.[8]
Troubleshooting and Best Practices
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have the same number of cells in each well.[1][5]
-
Reagent Preparation: Prepare fresh MTT solution and filter-sterilize it to avoid contamination.[1]
-
Light Sensitivity: MTT is light-sensitive; therefore, solutions and plates during incubation should be protected from light.[9]
-
Complete Solubilization: Ensure complete dissolution of the formazan crystals before reading the absorbance, as incomplete solubilization is a common source of error.
-
Controls are Crucial: Always include appropriate blank, untreated, and vehicle controls for accurate data interpretation.[1]
-
Linear Range: It is important to establish a linear relationship between cell number and absorbance to ensure the assay is within a quantifiable range.
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. innovation.world [innovation.world]
- 3. real-research.com [real-research.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay on 96 well plate [protocols.io]
- 8. youtube.com [youtube.com]
- 9. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
Optimizing Seeding Density for a Reliable MTT Assay: An Application Note and Protocol
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability, proliferation, and cytotoxicity in life science research.[1][2] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][3] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[2][3] While the assay is robust and widely used, its reliability is critically dependent on the optimization of several experimental parameters, most notably the initial cell seeding density.[4]
Incorrect seeding density is a common source of inaccurate and irreproducible results. Too low a density will result in a weak signal, making it difficult to detect significant changes in cell viability. Conversely, an excessively high density can lead to nutrient depletion, cell crowding, and altered metabolic activity, ultimately skewing the results.[4] Cells that reach confluence and enter a stationary growth phase before the end of the experiment will not provide a linear response, leading to an underestimation of cytotoxicity or an inaccurate assessment of proliferation.[5] Therefore, establishing an optimal seeding density for each specific cell line and experimental condition is a mandatory preliminary step to ensure the validity of MTT assay data.
This document provides a detailed protocol for determining the optimal seeding density for your cell line, ensuring a linear relationship between cell number and absorbance. By following this protocol, researchers can generate more reliable and reproducible data for applications in drug discovery, toxicology, and cancer research.[2]
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of viable cells. The key steps are:
-
MTT Reduction: Live cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3]
-
Formazan Solubilization: The resulting formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.[3]
-
Spectrophotometric Measurement: The absorbance of the solubilized formazan solution is measured, typically at a wavelength between 550 and 600 nm.[3] The intensity of the purple color is directly proportional to the number of metabolically active cells.
Caption: Principle of the MTT assay.
Experimental Protocol: Seeding Density Optimization
This protocol outlines the steps to determine the optimal cell seeding density for a 96-well plate format.
Materials:
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution (for adherent cells)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader with a filter between 550 and 600 nm (a reference wavelength of >650 nm is recommended)[3]
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.[6]
-
Prepare a stock cell suspension of known concentration (e.g., 2 x 10⁶ cells/mL).
-
-
Seeding Density Gradient:
-
Prepare a series of cell dilutions from your stock suspension to achieve a range of seeding densities. A common range to test is from 1,000 to 100,000 cells per well.
-
In a sterile 96-well plate, seed the cells in triplicate or quadruplicate for each density. A typical volume is 100 µL per well.
-
Include "no-cell" control wells containing only culture medium to serve as a blank.
-
-
Cell Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a duration that matches your planned experiments (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
After the incubation period, carefully observe the cells under a microscope to check for confluence and general health.
-
For adherent cells: Aspirate the culture medium. Add 50 µL of serum-free medium to each well.
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well, including the no-cell controls.[7]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals should become visible in viable cells.
-
For adherent cells: Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
For suspension cells: Centrifuge the plate to pellet the cells and then carefully remove the supernatant.
-
Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Subtract the average absorbance of the "no-cell" blank wells from the absorbance of all other wells.
-
Plot the corrected absorbance values against the number of cells seeded.
-
Identify the linear portion of the curve. The optimal seeding density will be within this linear range, ideally yielding an absorbance value between 0.75 and 1.25 for your control (untreated) cells at the end of the experiment.
-
Caption: Workflow for seeding density optimization.
Data Presentation
The results of the seeding density optimization experiment should be summarized in a table and a corresponding graph.
Table 1: Example Data for Seeding Density Optimization of a Hypothetical Cell Line (48h Incubation)
| Seeding Density (Cells/well) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Average Absorbance | Standard Deviation |
| 0 (Blank) | 0.052 | 0.055 | 0.053 | 0.053 | 0.0015 |
| 2,500 | 0.185 | 0.191 | 0.188 | 0.188 | 0.0030 |
| 5,000 | 0.354 | 0.362 | 0.358 | 0.358 | 0.0040 |
| 10,000 | 0.712 | 0.725 | 0.718 | 0.718 | 0.0065 |
| 20,000 | 1.355 | 1.378 | 1.365 | 1.366 | 0.0116 |
| 40,000 | 1.850 | 1.875 | 1.861 | 1.862 | 0.0125 |
| 80,000 | 1.910 | 1.925 | 1.918 | 1.918 | 0.0075 |
Note: The data presented is for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Data Interpretation:
Based on the example data, a seeding density of 10,000 cells/well provides a strong signal within the linear range of the assay after 48 hours. Densities above 20,000 cells/well begin to show a plateau in absorbance, indicating that the cells are likely becoming confluent or metabolically limited. Therefore, for a 48-hour experiment with this hypothetical cell line, a seeding density of 10,000 cells/well would be optimal.
Troubleshooting
-
Low Absorbance Readings: This could be due to too few cells being plated or a short incubation time. Ensure cells are healthy and in the logarithmic growth phase.
-
High Background: This may result from contamination or interference from components in the culture medium like phenol red. Using serum-free medium during the MTT incubation step can help.
-
Inconsistent Results: This often points to inaccurate pipetting or non-uniform cell seeding. Ensure the cell suspension is homogenous before and during plating.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
MTT Assay Technical Support Center: Troubleshooting High Background Noise
Welcome to the technical support center for the MTT assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background noise in their MTT assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background absorbance in an MTT assay?
High background absorbance in wells, especially those without cells (blank wells), can obscure the actual signal from the cells and decrease the sensitivity of the assay.[1] Several factors can contribute to this issue:
-
Contamination: The culture medium may be contaminated with reducing agents, such as phenol red, or components from the serum.[2] Microbial contamination with bacteria or yeast is also a common culprit.
-
Reagent Degradation: The MTT tetrazolium salt is sensitive to light and moisture.[2] Degradation of the MTT solution can lead to spontaneous reduction and increased background color.[2]
-
Procedural Errors: Incomplete removal of the cell culture medium before adding the solubilizing agent (like DMSO) can leave behind substances that interfere with the reading.[1]
-
Compound Interference: The test compounds themselves may directly reduce the MTT reagent or possess their own color that absorbs at the same wavelength as formazan.[3][4]
Q2: How can I prevent contamination from affecting my MTT assay results?
Preventing contamination is crucial for accurate results. Here are some key steps:
-
Aseptic Technique: Always use strict aseptic techniques when handling cells and reagents to prevent microbial contamination.[2]
-
High-Quality Reagents: Utilize fresh, high-quality culture medium, serum, and other reagents.[2]
-
Sterile PBS: When preparing the MTT stock solution, use sterile PBS with a physiological pH (~7.4) to maintain MTT stability and prevent contamination.[2]
-
Serum-Free Incubation: Consider using a serum-free medium during the MTT incubation step, as serum components can sometimes contribute to background noise.[2]
Q3: My MTT reagent appears greenish/blue. Can I still use it?
No, you should not use an MTT solution that has turned blue or green. The yellow color of the MTT tetrazolium salt is indicative of its oxidized state. A change in color suggests that the reagent has been reduced, likely due to degradation from exposure to light or moisture.[2] Using a degraded reagent will result in high background absorbance and unreliable data.[2] Always prepare fresh MTT solution and store it protected from light.[5]
Q4: What is the "edge effect" and how can I minimize it?
The "edge effect" refers to the phenomenon where the wells on the outer edges of a multi-well plate evaporate more quickly than the inner wells. This can lead to variations in cell growth and metabolism, resulting in inconsistent data. To mitigate this:
-
Humidified Incubation: Ensure the incubator has adequate humidity.
-
Plate Sealers: Use gas-permeable plate sealers during incubation.
-
Outer Well Filling: Fill the outer wells with sterile PBS or media without cells to create a moisture barrier. Avoid using these wells for experimental samples.[6]
Troubleshooting Guide: High Background Noise
This section provides a structured approach to identifying and resolving the root cause of high background noise in your MTT assay.
| Symptom | Potential Cause | Recommended Solution |
| High absorbance in blank (media only) wells | Contamination of culture medium with reducing agents (e.g., phenol red, microbial contamination).[2] | - Use fresh, sterile, high-quality culture medium. - Consider using a medium without phenol red for the assay. - Maintain strict aseptic techniques.[2] - Always subtract the average absorbance of the blank wells from all other readings.[3][4] |
| MTT reagent degradation.[2] | - Prepare fresh MTT solution (e.g., 5 mg/mL in sterile PBS) for each experiment.[7] - Store MTT powder and solution protected from light and moisture.[2] | |
| Absorbance is high in wells with test compound but no cells | The test compound interferes with the MTT assay.[3] | - Run a control with the test compound in media without cells to quantify its intrinsic absorbance or reducing potential.[2][4] - If interference is significant, consider alternative viability assays.[2] |
| Inconsistent readings across replicate wells | Incomplete formazan crystal solubilization. | - Ensure complete dissolution of the formazan crystals by gently shaking the plate for a sufficient time after adding the solubilizing agent (e.g., DMSO).[3] - Visually inspect the wells under a microscope to confirm that all crystals are dissolved before reading the absorbance. |
| Pipetting errors or inconsistent cell seeding. | - Be meticulous with pipetting to ensure accurate volumes. - Ensure a homogenous cell suspension before seeding to have the same number of cells in each well.[7] | |
| Overall high absorbance values, even in control wells | Cell seeding density is too high. | - Optimize the cell seeding density. High cell numbers can lead to nutrient depletion and altered metabolic rates, affecting results.[2][8] |
| MTT incubation time is too long or MTT concentration is too high.[9] | - Optimize the MTT incubation time (typically 2-4 hours) and concentration to avoid cytotoxic effects of the reagent itself.[3][9] |
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (or for at least 24 hours).[7]
-
Treatment: Treat the cells with your test compound at various concentrations and include untreated and vehicle controls. Incubate for the desired duration (e.g., 24-72 hours).[3]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Dilute this stock in culture medium to the desired final concentration. Carefully remove the treatment medium from the wells and add the MTT-containing medium.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3][10]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals.[3] Add a solubilizing agent, such as 100 µL of DMSO, to each well to dissolve the crystals.[3][7] Gently shake the plate for 10-15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Subtract the average absorbance of the blank wells from all readings. Calculate cell viability as a percentage relative to the untreated control.[7][11]
Visual Guides
MTT Assay Principle
The core principle of the MTT assay is the enzymatic conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[1][3]
Caption: Principle of MTT reduction in viable cells.
Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues.
Caption: Logical workflow for troubleshooting high background.
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. nj-chem.com [nj-chem.com]
Technical Support Center: Troubleshooting the MTT Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3][4] This insoluble formazan is then dissolved, and the absorbance of the resulting purple solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the number of metabolically active cells.[3]
Q2: What are the critical parameters to optimize for a successful MTT assay?
To ensure reliable and reproducible results, the following parameters should be optimized for each cell line and experimental condition:
-
Cell Seeding Density: The number of cells seeded per well is crucial and should be in the logarithmic growth phase for maximal metabolic activity.[5] Optimal densities can range from 1,000 to 100,000 cells per well in a 96-well plate.[5]
-
MTT Concentration: A typical starting concentration for MTT is 0.5 mg/mL, but this may need to be adjusted based on the cell line's metabolic rate to avoid cellular toxicity from the reagent itself.[5]
-
MTT Incubation Time: Incubation times of 2 to 4 hours are common, but should be optimized to allow for sufficient formazan crystal formation without causing harm to the cells.[6]
-
Solubilization Agent and Time: The choice of solvent (e.g., DMSO, isopropanol, or SDS) and the duration of solubilization are critical for completely dissolving the formazan crystals.[1] Gentle agitation is often recommended to ensure a homogenous solution.[1]
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent or unexpected results in your MTT assay.
Issue 1: Low Absorbance Readings or Weak Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient number of viable cells | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. A typical range is 5,000 to 10,000 cells per well for adherent cell lines.[1] |
| Low metabolic activity of cells | Increase the incubation time with the MTT reagent to allow for more formazan production. Some cell types, like those with low metabolic rates, may naturally produce a weaker signal.[4] |
| Suboptimal MTT concentration | Titrate the MTT concentration to find the optimal level for your specific cell line. A common starting point is 0.5 mg/mL.[5] |
| Premature removal of MTT solution | Ensure sufficient incubation time (typically 2-4 hours) for formazan crystals to form before adding the solubilization solution.[6] |
| Incomplete formazan solubilization | Use an appropriate solubilizing agent like DMSO or an SDS-based solution. Ensure complete dissolution by gentle shaking or pipetting.[1][5] |
Issue 2: High Background Absorbance
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Contamination of reagents or media | Use fresh, sterile reagents and culture media. Phenol red in media can contribute to background, so consider using phenol red-free media.[5] |
| Microbial contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination, as these can reduce MTT and produce a false positive signal.[5] |
| Interference from test compounds | Some compounds can directly reduce MTT or interfere with the absorbance reading. Run a control with the compound in cell-free media to check for this.[5][7] |
| Precipitation of test compound | If the test compound precipitates, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells and consider filtering the compound solution. |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension by mixing thoroughly before and during plating. Use calibrated pipettes for accurate cell distribution.[8] |
| Edge effects | Variations in temperature and evaporation in the outer wells of a 96-well plate can lead to inconsistent results. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[1] |
| Incomplete formazan solubilization | Ensure formazan crystals are fully dissolved before reading the plate. This can be aided by gentle agitation or trituration.[1] |
| Pipetting errors | Be careful not to aspirate formazan crystals when removing the MTT solution. Use precise and consistent pipetting techniques throughout the assay.[8] |
Issue 4: Unexpected Results (e.g., Viability > 100%)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Test compound enhances cell proliferation | The compound may be promoting cell growth. This can be confirmed with a direct cell counting method like trypan blue exclusion.[9] |
| Compound-induced changes in metabolic activity | The test compound may increase the metabolic rate of the cells without affecting cell number, leading to higher MTT reduction.[9] Consider using an alternative viability assay that does not rely on metabolic activity. |
| Pipetting error in control wells | Fewer cells may have been seeded in the control wells compared to the treated wells. Ensure accurate and consistent cell seeding across the plate.[9] |
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Add various concentrations of your test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Dilute the MTT stock in serum-free medium to a final working concentration of 0.5 mg/mL. Carefully remove the culture medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
MTT Assay Protocol for Suspension Cells
-
Cell Seeding and Treatment: Seed suspension cells at an optimized density in a 96-well plate and treat with the test compound as described for adherent cells.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 4 hours at 37°C.
-
Cell Pelleting: Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.[5]
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.[5]
-
Formazan Solubilization: Add 100 µL of a suitable solubilizing agent (e.g., DMSO) and resuspend the pellet by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance as described for adherent cells.
Visual Guides
Caption: A flowchart of the standard MTT assay experimental workflow.
Caption: A logical diagram for troubleshooting common MTT assay issues.
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. youtube.com [youtube.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Optimizing MTT Assays: Your Troubleshooting and FAQ Guide
Welcome to the technical support center for optimizing the incubation time of MTT reagent with cells. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their MTT assay protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the MTT reagent with cells?
A1: The ideal incubation time for the MTT reagent can vary significantly depending on the cell type and its metabolic activity. A typical starting point is a 2 to 4-hour incubation at 37°C. However, for cells with lower metabolic rates, a longer incubation of up to 24 hours may be necessary to generate a sufficient formazan signal.[1] It is crucial to determine the optimal time for each specific cell line and experimental condition empirically.
Q2: How does cell density affect the MTT assay and incubation time?
A2: Cell density is a critical parameter in the MTT assay. Insufficient cell numbers will lead to a weak signal (low absorbance), while excessive cell density can result in nutrient depletion and altered metabolic activity, skewing the results.[2] The optimal seeding density should be determined to ensure that the cells are in the logarithmic growth phase during the assay. This ensures maximal metabolic activity and sensitivity. The incubation time with MTT reagent may need to be adjusted based on the cell density; higher density might require shorter incubation to prevent signal saturation.
Q3: Can the MTT reagent itself be toxic to cells?
A3: Yes, prolonged exposure to high concentrations of MTT can be toxic to cells.[3] This can lead to an underestimation of cell viability. Therefore, it is important to optimize both the MTT concentration (a common starting point is 0.5 mg/mL) and the incubation time to minimize cytotoxic effects.
Q4: Should I use serum-containing or serum-free medium during MTT incubation?
A4: It is recommended to use a serum-free medium during the MTT incubation step. Serum components can interfere with the assay by either enhancing or inhibiting the reduction of MTT, leading to inaccurate results. Phenol red, a common component of culture media, can also interfere with absorbance readings, so using a phenol red-free medium is also advisable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings / Weak Signal | - Insufficient cell number.- Incubation time with MTT reagent is too short.- Low metabolic activity of cells.- Incomplete solubilization of formazan crystals. | - Increase the initial cell seeding density.- Increase the incubation time with the MTT reagent. For some cell types, this may be up to 24 hours.[1]- Ensure cells are in the logarithmic growth phase.- Increase the incubation time with the solubilizing agent (e.g., DMSO, isopropanol) and ensure thorough mixing by pipetting or using an orbital shaker. |
| High Background Absorbance | - Contamination of the culture medium with bacteria or yeast.- Interference from serum or phenol red in the medium.- The MTT reagent has been exposed to light and has degraded. | - Use sterile techniques and check for contamination before the assay.- Use serum-free and phenol red-free medium during the MTT incubation step.- Store MTT powder and solution protected from light. Do not use if the MTT reagent appears blue-green.[1] |
| Inconsistent Results / High Variability | - Uneven cell seeding across wells.- Incomplete or variable solubilization of formazan crystals.- Cell loss during media removal steps (especially with suspension cells). | - Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques.- After adding the solubilizing agent, mix thoroughly and visually confirm that all formazan crystals are dissolved before reading the plate.- For suspension cells, centrifuge the plate to pellet the cells before carefully aspirating the supernatant. |
| No Purple Color Formation | - Cells are not viable or have very low metabolic activity.- The MTT reagent is inactive or degraded. | - Verify cell viability with an alternative method (e.g., trypan blue exclusion).- Check the MTT reagent. It should be a yellow solution. If it is not, prepare a fresh solution from powder.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Perform serial dilutions of the cell suspension to achieve a range of densities (e.g., from 1,000 to 100,000 cells per well in a 96-well plate).
-
Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate.
-
Include control wells containing medium only for background absorbance.
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for cell attachment and logarithmic growth (typically 24 to 48 hours).
-
Proceed with the standard MTT assay protocol (see Protocol 2).
-
Plot the absorbance values against the number of cells seeded. The optimal seeding density will be within the linear portion of this curve.
Protocol 2: Standard MTT Assay for Adherent Cells
-
Seed cells at the predetermined optimal density in a 96-well plate and incubate to allow for attachment and growth.
-
After any experimental treatments, carefully aspirate the culture medium from each well.
-
Add 100 µL of serum-free medium containing MTT reagent (final concentration typically 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for the optimized incubation time (start with 2-4 hours).
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette or an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Visualizing Experimental Workflows
Caption: A flowchart illustrating the key steps of the MTT assay.
Caption: A decision tree for troubleshooting common MTT assay issues.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Common sources of error in the MTT assay and how to avoid them
This guide provides solutions to common problems encountered during the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity. Whether you are a seasoned researcher or new to this technique, this resource will help you identify and resolve potential issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[1][2] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[2] The amount of formazan produced is proportional to the number of living, metabolically active cells. The insoluble formazan is then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 500 and 600 nm.[2]
Q2: What are the critical controls to include in an MTT assay?
To ensure reliable data interpretation, it is essential to include the following controls:
-
Blank Wells: Contain cell culture medium and the MTT reagent but no cells. These wells are used to determine the background absorbance from the medium and non-specific MTT reduction.[3]
-
Untreated Control Wells (Negative Control): Contain cells grown under normal conditions without any treatment. These wells represent 100% viability and are used as a baseline.[3][4]
-
Vehicle Control Wells: Contain cells treated with the same solvent or vehicle used to dissolve the test compound. This control is crucial to ensure that the vehicle itself does not affect cell viability.
-
Positive Control Wells: Contain cells treated with a compound known to induce cytotoxicity. This control helps to validate the assay's ability to detect a decrease in cell viability.
-
Compound Control Wells: Contain the test compound in the medium without cells. This is important to check for any direct interaction between the compound and the MTT reagent.[5]
Q3: How do I choose the optimal cell seeding density?
Optimal cell seeding density is crucial for obtaining accurate results and depends on the cell line and the duration of the experiment.[3] The goal is to have the cells in the logarithmic growth phase during the assay.[3] A cell titration experiment should be performed to determine the linear range between cell number and absorbance.
| Cell Type | Recommended Seeding Density (cells/well in 96-well plate) |
| Adherent Cell Lines | 5,000 - 10,000[1] |
| Leukemic Cell Lines | 50,000 - 100,000 (0.5-1.0×10⁵ cells/ml)[3][6] |
| Solid Tumor Cell Lines | 10,000 - 15,000 (1×10⁴ to 1.5×10⁵ cells/ml)[3][6] |
Q4: Why is it recommended to use serum-free medium during the MTT incubation step?
Serum components can interfere with the MTT assay by either enhancing or inhibiting the reduction of MTT, leading to inaccurate results.[3] Using a serum-free medium during the 2-4 hour MTT incubation period helps to eliminate these potential artifacts and ensures that the measured metabolic activity more accurately reflects cell viability.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the MTT assay, providing potential causes and solutions.
Issue 1: Low Absorbance Readings or Weak Signal
Possible Causes:
-
Suboptimal Cell Density: Too few cells will result in a weak signal.[1]
-
Short Incubation Time: Insufficient incubation with the MTT reagent will lead to minimal formazan crystal formation.[1]
-
Inactive MTT Reagent: The MTT reagent is light-sensitive and can degrade over time, leading to reduced activity.[1][3]
-
Slow Cell Metabolism: Some cell types have inherently low metabolic rates, resulting in less MTT reduction.[2][4]
Solutions:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal density where absorbance is linear with cell number.
-
Increase Incubation Time: Extend the MTT incubation period (typically 2-4 hours) to allow for more formazan production.[3][7]
-
Proper Reagent Handling: Store the MTT solution protected from light at -20°C.[3] Always use a fresh, high-quality reagent.
-
Consider Alternative Assays: For cells with low metabolic activity, consider alternative viability assays like CellTiter-Glo® or a live/dead staining assay.[4]
Issue 2: High Background Absorbance
Possible Causes:
-
Contamination: Microbial contamination in the culture medium can reduce MTT and contribute to high background.[3]
-
Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings.[3]
-
MTT Degradation: Exposure of the MTT reagent to light can cause it to degrade and spontaneously form formazan.[5]
-
Interference from Test Compounds: Some compounds can directly reduce MTT, leading to a false-positive signal.[5][8]
Solutions:
-
Maintain Aseptic Technique: Ensure all reagents and cell cultures are sterile.
-
Use Phenol Red-Free Medium: If high background is an issue, switch to a phenol red-free culture medium.[3]
-
Protect MTT from Light: Store and handle the MTT reagent in the dark.[2][9]
-
Include Compound Controls: Run controls with the test compound in medium without cells to check for direct MTT reduction.[5] If interference is significant, consider an alternative assay.
Issue 3: Incomplete Solubilization of Formazan Crystals
Possible Causes:
-
Insufficient Solvent Volume: Not enough solubilizing agent to dissolve all the formazan crystals.[3]
-
Inadequate Mixing: Poor mixing can leave undissolved crystals, leading to inaccurate readings.[3]
-
Improper Solvent: The chosen solubilization agent may not be effective for the cell type or experimental conditions.
Solutions:
-
Ensure Sufficient Solvent: Use an adequate volume of the solubilizing agent (e.g., 100-150 µL for a 96-well plate).[3]
-
Thorough Mixing: Mix thoroughly by pipetting or using an orbital shaker for 15-30 minutes to ensure complete dissolution.[3]
-
Choose an Appropriate Solvent: Common solubilizing agents include DMSO, acidified isopropanol, or a solution of SDS in HCl.[3] The choice may need to be optimized for your specific experiment. A combination of DMSO and SDS-lysis solution has been shown to be effective for both adherent and suspension cells.[10]
-
Microscopic Confirmation: Visually inspect the wells under a microscope to confirm that all formazan crystals have dissolved before reading the absorbance.[3]
Issue 4: Interference from Test Compounds
Possible Causes:
-
Reducing Compounds: Compounds with reducing properties (e.g., ascorbic acid, glutathione, dithiothreitol) can directly reduce MTT, leading to false-positive results.[5][8]
-
Colored Compounds: Test compounds that absorb light at the same wavelength as formazan can interfere with absorbance readings.[3]
-
Mitochondrial Uncouplers: Chemicals that disrupt mitochondrial function can interfere with the assay.[5]
-
Plant Extracts and Polyphenols: These have been reported to interfere with the MTT assay.[5][11]
Solutions:
-
Run Compound Controls: Always include controls of the test compound in medium without cells to quantify any direct effect on MTT or absorbance.[5]
-
Use an Alternative Assay: If significant interference is detected, use an orthogonal cell viability assay that relies on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion).[5]
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Plate cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.[4]
-
Treatment: Add test compounds at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours, or until purple formazan crystals are visible.[3]
-
Formazan Solubilization:
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm) within 1 hour.[12]
Standard MTT Assay Protocol for Suspension Cells
-
Cell Seeding: Plate cells in a 96-well plate at the predetermined optimal density.
-
Treatment: Add test compounds and incubate for the desired duration.
-
MTT Addition:
-
Incubation: Incubate at 37°C with 5% CO₂ for 2-4 hours.[3]
-
Cell Pelleting: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells containing formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization solvent to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan and read the absorbance at 570 nm.
Visual Guides
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 11. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interference of Phenolic Compounds with the MTT Assay
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the MTT assay to evaluate the effects of phenolic compounds on cell viability. It provides essential information, troubleshooting guidance, and answers to frequently asked questions to help navigate the challenges posed by the interaction of these compounds with the assay.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and what is its underlying principle?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The fundamental principle of this assay lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[2] The quantity of the resulting formazan is directly proportional to the number of viable cells. These insoluble formazan crystals are subsequently dissolved using a solubilizing agent, and the absorbance is quantified with a spectrophotometer, typically at a wavelength of 570 nm.[1]
Q2: What are phenolic compounds and how do they interfere with the MTT assay?
Phenolic compounds are a diverse group of naturally occurring substances in plants, defined by the presence of at least one hydroxyl group attached to an aromatic ring.[3] They are well-regarded for their antioxidant capabilities.[3] It is this inherent reducing power that leads to their interference with the MTT assay. Phenolic compounds have the ability to directly reduce the MTT tetrazolium salt to formazan within a cell-free environment, a reaction that is independent of any cellular enzymatic processes.[4][5][6] This non-cellular formazan production results in a false-positive signal, which can erroneously suggest a higher level of cell viability or a lower level of cytotoxicity than is actually the case.[7]
Q3: Can you provide examples of phenolic compounds and plant-derived extracts known to interfere with the MTT assay?
Several phenolic compounds and extracts from plants have been documented to interfere with the MTT assay, including:
-
Flavonoids: such as kaempferol, quercetin, resveratrol, rutin, luteolin, apigenin, and (-)-epigallocatechin-3-gallate (EGCG).[3][4]
-
Plant Extracts: from sources like Hypericum perforatum (St. John's Wort), Cimicifuga racemosa (Black cohosh), green tea, Hypericum adenotrichum, Salvia kronenburgii, and Pelargonium quercetorum.[4][5][7]
-
Other Antioxidants: including ascorbic acid (Vitamin C) and Vitamin E.[4][6]
Q4: How can I verify if my test compound is causing interference in the MTT assay?
To determine if your compound is interfering with the assay, a straightforward control experiment is recommended. You should incubate your test compound with the MTT reagent in wells that do not contain any cells (cell-free wells), using only the culture medium and your compound. The development of a purple color in these wells is a clear indication of the direct reduction of MTT by your compound, confirming its interference with the assay.[4]
Troubleshooting Guide
This guide is intended to help you resolve common problems that may arise when conducting the MTT assay with phenolic compounds.
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in cell-free control wells | Your phenolic compound is directly reducing the MTT reagent. | 1. Implement proper controls: It is crucial to include a "compound only" control (media + compound + MTT) to measure the level of interference. This background absorbance should then be subtracted from the readings of your cell-containing wells. 2. Adapt the protocol: After the treatment incubation, wash the cells with PBS before adding the MTT reagent. This will help to remove the interfering compound.[6][8] 3. Explore alternative assays: If the interference is substantial, it is advisable to use a different cell viability assay that is not as susceptible to interference from reducing compounds. |
| Inconsistent or variable results | - The phenolic compound may be interfering with the solubilization of formazan crystals. - Incomplete dissolution of formazan crystals. | 1. Confirm complete solubilization: After the addition of the solubilizing agent (e.g., DMSO), make sure that all formazan crystals have fully dissolved by gentle shaking and visual confirmation under a microscope before measuring the absorbance.[2] 2. Optimize incubation periods: The incubation time with MTT can be adjusted (e.g., 2-4 hours) to enhance the cellular signal while reducing the background noise from compound interference.[1] |
| MTT assay results are in conflict with other cytotoxicity data or morphological observations | The MTT assay may be yielding false-positive outcomes due to the direct reduction of MTT by the phenolic compound, which can obscure the true cytotoxic effect.[4][7] | 1. Corroborate with an alternative assay: To confirm your findings, use a non-tetrazolium-based assay. Recommended alternatives include the Sulforhodamine B (SRB) assay, ATP-based assays (such as CellTiter-Glo®), or the Resazurin reduction assay.[3][9] 2. Perform microscopic examination: It is always a good practice to supplement the MTT assay with a morphological assessment of the cells using a microscope to visually evaluate cell viability and mortality.[7] |
Quantitative Data Summary
The table below provides a summary of the reported interference of several phenolic compounds with the MTT assay. It is important to note that the quantitative extent of interference can be influenced by factors such as the concentration of the compound and the duration of incubation.
| Compound/Extract | Observed Interference | Alternative Assay Suggestion | Reference |
| Kaempferol | Enhanced formazan production in a cell-free system. | Crystal Violet Staining | [4][6] |
| Resveratrol | Direct reduction of MTT in a cell-free environment. | Not specified | [4][6] |
| Quercetin | Immediate formation of formazan in the absence of cells. | SRB assay | [3] |
| EGCG | Underestimation of antiproliferative effects when compared to ATP or DNA based assays. | ATP-based assays | [4] |
| Hypericum perforatum extract | Resulted in the formation of dark blue formazan in cell-free wells. | Not specified | [4][6] |
| Cimicifuga racemosa extract | Instantaneous production of formazan without the presence of cells. | Not specified | [4][6] |
| Ascorbic Acid (Vitamin C) | Interfered with the MTT assay. | Not specified | [4][6] |
| Vitamin E | Interfered with the MTT assay. | Not specified | [4] |
Experimental Protocols
Standard MTT Assay Protocol
This is a general protocol and may require optimization based on the specific cell line and experimental conditions.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to facilitate cell attachment.[10]
-
Treatment: Take out the medium and replace it with fresh medium containing different concentrations of the test compound. Make sure to include suitable vehicle controls. Incubate for the specified treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following the treatment period, remove the medium and add 100 µL of fresh serum-free medium along with 20 µL of MTT solution (5 mg/mL in PBS) to every well.[1]
-
Incubation: Let the plate incubate for 2-4 hours at 37°C in a CO2 incubator.[1]
-
Formazan Solubilization: Carefully take out the MTT solution and put in 100 µL of a solubilizing agent (for instance, DMSO or a solution of 0.01 M HCl in 10% SDS) into each well.[2][10]
-
Absorbance Measurement: Gently agitate the plate for 15 minutes to dissolve the formazan crystals. Proceed to measure the absorbance at 570 nm with a microplate reader.[1]
Modified MTT Assay Protocol for Phenolic Compounds
This adapted protocol incorporates a washing step to reduce interference.
-
Cell Seeding and Treatment: Adhere to steps 1 and 2 of the standard protocol.
-
Washing Step: After the treatment period has elapsed, carefully remove the medium that contains the test compound. Proceed to wash the cells twice with 100 µL of sterile PBS to eliminate any remaining compound.[6][8]
-
MTT Addition and Subsequent Steps: Continue with steps 3-6 of the standard MTT assay protocol.
Sulforhodamine B (SRB) Assay Protocol (Alternative Assay)
The SRB assay is a colorimetric method that determines cell density by quantifying the cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the standard MTT protocol.
-
Cell Fixation: After the treatment period, gently take out the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Let it incubate at 4°C for 1 hour.
-
Washing: Rinse the plate five times with slowly running tap water and let it air dry.
-
Staining: Put 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid into each well and let it sit at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate five times with 1% (v/v) acetic acid to get rid of any unbound dye, and then let it air dry.
-
Dye Solubilization: To each well, add 200 µL of 10 mM Tris base solution (pH 10.5) to dissolve the protein-bound dye.
-
Absorbance Measurement: Agitate the plate for 5 minutes and then measure the absorbance at 510 nm.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
My MTT assay control wells have high absorbance, what's wrong?
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering high absorbance readings in their MTT assay control wells. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the absorbance in my negative control (media only) wells abnormally high?
High absorbance in your media-only control wells, which should ideally be close to zero, can be attributed to several factors:
-
Contamination: The most common culprit is microbial contamination (bacteria or yeast) in your culture medium or reagents.[1] These microorganisms can reduce the MTT reagent, leading to formazan production and a false-positive signal.
-
Reagent Issues: The MTT reagent itself might be compromised. It is sensitive to light and can degrade over time, leading to spontaneous reduction.[2] Additionally, if the MTT solution is contaminated with reducing agents, it can result in a false positive signal.
-
Media Components: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[3][4][5] Serum components in the media can also contribute to background absorbance.[2][3][4]
Q2: My untreated cell control wells (positive control for viability) show excessively high absorbance. What could be the reason?
When your untreated cells, which are expected to be 100% viable, show an unusually high absorbance reading, consider the following:
-
Over-seeding of Cells: A very high cell density can lead to an over-reduction of MTT, producing a strong purple color that results in high absorbance readings.[6] This can push the signal beyond the linear range of the assay.
-
Prolonged Incubation: Extending the incubation time with the MTT reagent beyond the optimal duration can lead to excessive formazan production and consequently, higher absorbance values.
-
Cellular Stress: Although intended as a "healthy" control, factors like nutrient depletion in overgrown wells can stress the cells and alter their metabolic activity, potentially affecting MTT reduction.
Troubleshooting Guide
If you are experiencing high absorbance in your control wells, follow these troubleshooting steps:
Step 1: Investigate Contamination
-
Microscopic Examination: Visually inspect your culture medium and cell cultures under a microscope for any signs of bacterial or yeast contamination.
-
Sterility Check: Ensure all your reagents, pipette tips, and plates are sterile.[1] Use aseptic techniques throughout the experiment.
-
Fresh Reagents: Prepare fresh MTT solution for each experiment.[2] The MTT powder should be dissolved in sterile PBS or serum-free medium.[4][6]
Step 2: Optimize Assay Conditions
-
Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number that gives an absorbance reading within the linear range of your plate reader (typically 0.75 - 1.25).
-
Incubation Time: Optimize the incubation time for both cell culture and MTT reagent exposure. For some cell lines, a shorter or longer incubation might be necessary.
-
Media Controls: Always include a "media only" blank control to subtract the background absorbance from all other readings.[3][7] Using a medium without phenol red during the MTT incubation step can also reduce background.[3][4]
Step 3: Ensure Proper Formazan Solubilization
-
Complete Dissolution: After incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization solvent (e.g., DMSO, isopropanol).[2][4] Incomplete dissolution will lead to inaccurate and inconsistent readings.
-
Proper Mixing: Gently shake the plate on an orbital shaker for 10-15 minutes to aid dissolution.[2][7] Pipetting up and down can also help.[3]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Common Issues |
| Cell Seeding Density | 1,000 - 100,000 cells/well (cell line dependent) | Too high: Over-reduction of MTT. Too low: Weak signal. |
| MTT Concentration | 0.2 - 0.5 mg/mL[2] (commonly 5 mg/mL stock diluted)[3][4] | Too high: Potential cytotoxicity. Too low: Insufficient signal. |
| MTT Incubation Time | 2 - 4 hours (cell line dependent)[4] | Too long: Excessive formazan. Too short: Weak signal. |
| Absorbance Wavelength | 550 - 600 nm (optimal at 570 nm)[1][7] | Incorrect wavelength leads to inaccurate readings. |
| Reference Wavelength | > 650 nm[1] | Used to correct for background absorbance from plate imperfections.[8] |
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.[6]
-
Treatment: If applicable, treat the cells with your test compound and incubate for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[4][6] Dilute this stock to the desired final concentration in serum-free medium. Remove the old medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[4][7]
-
Formazan Solubilization: Carefully remove the MTT solution. For adherent cells, aspirate the media.[3] For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.[4] Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm with a reference wavelength of 650 nm.[1]
Visualizations
Caption: A flowchart illustrating the key steps of the MTT assay workflow.
Caption: A decision tree for troubleshooting high absorbance in MTT assay control wells.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the MTT Assay for Enhanced Sensitivity and Accuracy
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the sensitivity and accuracy of the MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Troubleshooting Guide
This section addresses specific issues that may arise during the MTT assay, offering potential causes and detailed solutions.
Issue 1: High Background Absorbance in Control Wells (No Cells)
Question: I am observing high absorbance readings in my blank wells (media only) and negative control wells (no cells). What could be causing this, and how can I fix it?
Answer: High background absorbance can be a significant issue, masking the true signal from the cells. The primary causes and their respective solutions are outlined below.
Potential Causes & Solutions:
-
Contaminated Reagents or Media: Microbial contamination (bacteria or yeast) in the culture medium or reagent solutions can reduce the MTT tetrazolium salt, leading to a false-positive signal.[1]
-
Solution: Always use sterile techniques and ensure all media, buffers, and reagent solutions are filtered and free from contamination. Regularly check the sterility of your incubator and cell culture hood.
-
-
Interference from Culture Medium Components: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[2][3] Additionally, components in serum can also contribute to the non-specific reduction of MTT.[4]
-
Solution: When possible, use a phenol red-free medium for the assay. If this is not feasible, ensure that the background absorbance from the medium is subtracted from all readings. To minimize serum interference, it is recommended to use a serum-free medium during the MTT incubation step.[2]
-
-
Degradation of MTT Reagent: The MTT reagent is light-sensitive and can degrade over time, leading to spontaneous reduction and increased background.[5]
-
Solution: Store the MTT powder and stock solution protected from light and moisture. Prepare fresh MTT working solution for each experiment and avoid repeated freeze-thaw cycles. If the MTT reagent appears blue-green, it is likely contaminated or degraded and should be discarded.[1]
-
-
Chemical Interference: Certain compounds, particularly reducing agents like ascorbic acid, dithiothreitol (DTT), and some plant extracts or polyphenolic compounds, can directly reduce MTT, leading to high background.[5][6]
-
Solution: Include a control well with the test compound in the culture medium without cells to check for direct MTT reduction.[5] If interference is observed, consider using an alternative viability assay.
-
Issue 2: Low Signal or Poor Sensitivity (Low Absorbance Readings)
Question: My absorbance readings are very low, even in my positive control wells with healthy, untreated cells. How can I increase the signal and sensitivity of my assay?
Answer: Low absorbance readings can result from several factors, from suboptimal cell number to procedural inefficiencies.
Potential Causes & Solutions:
-
Suboptimal Cell Seeding Density: The number of cells seeded per well is critical. Too few cells will result in a low metabolic signal that is difficult to distinguish from the background.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental conditions. The goal is to find a cell number that falls within the linear range of the assay, typically yielding an absorbance value between 0.75 and 1.25 for untreated cells.
-
-
Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan crystal formation, especially for cells with lower metabolic rates.
-
Solution: Increase the incubation time with the MTT reagent. While 2-4 hours is standard, some cell types may require longer incubation, up to 24 hours. You can monitor the formation of purple precipitate microscopically.
-
-
Incomplete Solubilization of Formazan Crystals: The purple formazan crystals are insoluble in aqueous solutions and must be fully dissolved before reading the absorbance. Incomplete solubilization is a common cause of low signal.[2]
-
Solution: Ensure adequate mixing after adding the solubilization solvent. Using an orbital shaker for 15-30 minutes or gentle pipetting can aid in dissolution.[2] Verify complete solubilization by microscopic examination before reading the plate.
-
-
Incorrect Wavelength Settings: Reading the absorbance at a suboptimal wavelength will result in lower signal detection.[2]
-
Solution: The optimal wavelength for measuring formazan absorbance is 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]
-
| Parameter | Recommendation for Adherent Cells | Recommendation for Suspension Cells |
| Seeding Density | 1,000 - 100,000 cells/well (96-well plate) | 50,000 - 100,000 cells/mL |
| MTT Incubation | 2-4 hours at 37°C | 2-4 hours at 37°C |
| Solubilization | Aspirate media, add 100-150 µL solvent | Centrifuge, aspirate media, add 100-150 µL solvent |
| Absorbance Reading | 570 nm (reference >650 nm) | 570 nm (reference >650 nm) |
A summary of recommended starting parameters for the MTT assay.
Issue 3: Inconsistent Results and High Variability Between Replicates
Question: I am seeing significant variability in absorbance readings between my replicate wells. What could be causing this inconsistency?
Answer: High variability can compromise the reliability of your results. Several factors related to cell handling and procedural steps can contribute to this issue.
Potential Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
-
-
Incomplete or Variable Formazan Solubilization: If the formazan crystals are not dissolved uniformly across all wells, it will lead to inconsistent readings.
-
Solution: Use a sufficient volume of solubilization solvent and ensure thorough mixing. An orbital shaker can help ensure consistency.
-
-
Presence of Bubbles: Bubbles in the wells can interfere with the light path during absorbance measurement.
-
Solution: Be careful when adding reagents to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently popping them with a sterile pipette tip. Using a solubilization solution containing SDS may increase the likelihood of bubble formation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[7] Viable cells contain mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, that reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product.[7] The amount of formazan produced is proportional to the number of metabolically active cells.[8]
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: MTT Assay and Serum Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with MTT assays related to serum concentration in their cell culture media.
Frequently Asked Questions (FAQs)
Q1: How does serum affect MTT assay results?
Serum can significantly impact MTT assay results in several ways:
-
Direct Reduction of MTT: Components within the serum, such as growth factors, hormones, vitamins, and enzymes, can directly reduce the MTT reagent to formazan, leading to artificially high absorbance readings and an overestimation of cell viability.[1][2]
-
Interaction with Test Compounds: Serum proteins can bind to or interact with the drug or compound being tested, potentially altering its cytotoxic or proliferative effects on the cells.[1]
-
Altered Cell Metabolism: Serum contains growth factors that stimulate cell proliferation and metabolic activity.[3][4] Variations in serum concentration between experiments or even between different batches of serum can lead to inconsistent results.[1][3] High serum concentrations can lead to rapid cell growth, which might mask the cytotoxic effects of a compound.[5]
-
Increased Background Absorbance: Both serum and phenol red (a common pH indicator in culture media) can contribute to background absorbance, interfering with the accurate measurement of formazan.
Q2: Should I use serum-free medium during the MTT incubation step?
Yes, it is highly recommended to use a serum-free medium during the MTT incubation step. This minimizes the interference from serum components that can lead to inaccurate results. Replacing the complete medium with serum-free medium before adding the MTT reagent is a standard part of many protocols for both adherent and suspension cells.
Q3: What are the consequences of complete serum starvation on cells before an MTT assay?
While using serum-free medium during the short MTT incubation is recommended, prolonged serum starvation before the assay can also affect the results. Complete serum starvation can arrest the cell cycle, typically at the G1 phase, and may even induce apoptosis (cell death) in some cell types.[6][7] This can lead to a decrease in metabolic activity and, consequently, lower formazan production, potentially confounding the interpretation of the assay. If your experimental design requires serum starvation, it is crucial to determine the optimal starvation period that synchronizes the cells without significantly compromising their viability.
Q4: Can different types of serum (e.g., FBS vs. human serum) affect the results differently?
Yes, the type of serum can influence cell behavior and assay outcomes. For example, studies have shown that human serum and fetal bovine serum (FBS) can have different effects on cell proliferation, migration, and invasion.[8] It is important to be consistent with the type and source of serum used throughout your experiments to ensure reproducibility.
Troubleshooting Guide
| Problem | Potential Cause Related to Serum | Recommended Solution |
| High background absorbance in control wells (no cells) | Serum and/or phenol red in the culture medium are contributing to the background signal.[9] | Set up background control wells containing only the culture medium (with serum and phenol red) and the MTT reagent. Subtract the average absorbance of these wells from your experimental readings. For future assays, consider using a phenol red-free medium.[10] |
| Inconsistent or variable results between experiments | Batch-to-batch variability in serum quality and composition.[1][3] Inconsistent serum concentrations across different wells or plates. | Use a single, quality-controlled batch of serum for the entire set of experiments. Ensure precise and consistent pipetting of serum-containing media. |
| Unexpectedly high cell viability, even with cytotoxic compounds | High serum concentration is promoting rapid cell proliferation, masking the cytotoxic effect.[5] Serum components are binding to and inactivating the test compound.[1] | Optimize the serum concentration for your specific cell line and experiment. You may need to use a lower serum concentration (e.g., 0.5-2%) during the treatment period.[6] Consider if the interaction between your compound and serum proteins could be a factor. |
| Formazan crystals are not dissolving completely | Proteins from the serum in the culture medium may precipitate when an organic solvent (like acidified isopropanol) is used for solubilization, which can cause light scattering.[11] | Ensure all media is removed before adding the solubilization solvent.[12] Consider using DMSO or an SDS-based solution for solubilization, as they are effective at dissolving formazan in the presence of residual proteins. |
| Low absorbance readings and apparent low viability | Prolonged serum starvation before the assay has led to decreased cell metabolic activity or cell death.[6][7] | Optimize the duration of serum starvation to avoid significant loss of cell viability. Consider using a reduced serum medium (e.g., 0.5-1% serum) instead of complete starvation if your cells are sensitive.[6] |
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells (with Serum Considerations)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells per well) and allow them to attach and grow for 24 hours in complete culture medium (containing serum).
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of your test compound. Include untreated control wells. The serum concentration during treatment may need to be optimized (e.g., reduced to 0.5-5%). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Carefully aspirate the treatment medium from each well, ensuring the adherent cells are not disturbed.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of serum-free medium to each well.[13]
-
Add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[14]
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Visualizations
Caption: Workflow for an MTT assay highlighting the critical step of using serum-free medium during MTT incubation.
Caption: A logical diagram for troubleshooting high background absorbance in MTT assays, focusing on serum-related causes.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results / Blog / Info`s | seamlessbio [seamlessbio.de]
- 4. Cell Proliferation Behavior – Improve Growth with Quality Serum & Monitoring / Blog / Info`s | seamlessbio [seamlessbio.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human serum alters cell culture behavior and improves spheroid formation in comparison to fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Is Your MTT Assay the Right Choice? [promega.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
How to correct for background absorbance in an MTT assay
This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with background absorbance in MTT assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is background absorbance in an MTT assay and why is it a problem?
A: Background absorbance refers to the signal detected in the assay that is not a result of the metabolic activity of viable cells reducing the MTT tetrazolium salt. This non-specific signal can originate from various sources, including the culture medium, the test compound, or contamination. High background absorbance can obscure the true signal from the cells, leading to decreased assay sensitivity and inaccurate calculations of cell viability.[1]
Q2: What are the common sources of high background absorbance?
A: Several factors can contribute to elevated background readings:
-
Culture Medium Components: Phenol red and serum in the culture medium can interact with the MTT reagent and contribute to background absorbance. Using serum-free media during the MTT incubation step is often recommended to minimize this interference.
-
MTT Reagent Degradation: The MTT reagent is sensitive to light and moisture. Improper storage can lead to its degradation, resulting in spontaneous reduction to formazan and increased background levels.[2] Always use freshly prepared, sterile-filtered MTT solution.[1]
-
Microbial Contamination: Bacteria or yeast in the cell culture can reduce MTT, leading to falsely high viability readings. Strict aseptic techniques are crucial.
-
Test Compound Interference: Some test compounds may have intrinsic color that absorbs light at the same wavelength as formazan (typically 570 nm).[3] Others might directly reduce the MTT reagent, independent of cellular metabolic activity.[1][3]
-
Incomplete Removal of Media: Residual culture medium left in the wells before adding the solubilizing agent can contribute to the background signal.[1]
Q3: How do I properly correct for background absorbance?
A: The most effective way to correct for background absorbance is by including appropriate blank or control wells in your experimental plate setup.[4] The average absorbance value from these blank wells should be subtracted from the absorbance values of all other wells.[4][5][6]
Q4: What types of controls are necessary for accurate background correction?
A: A well-designed MTT assay includes several types of controls to isolate and subtract different sources of background noise. The essential controls are summarized in the table below.
Data Presentation: Controls for Background Correction
| Control Type | Composition | Purpose |
| Blank Control | Culture medium + MTT reagent + Solubilizing agent (No cells) | To measure the background absorbance from the medium and non-specific reduction of MTT.[3] This is the primary value subtracted from all other readings. |
| Untreated Control | Cells + Culture medium + MTT reagent + Solubilizing agent | Represents 100% cell viability and is used as the reference for calculating the effect of test compounds.[4] |
| Vehicle Control | Cells + Culture medium with vehicle (e.g., DMSO) + MTT reagent + Solubilizing agent | To account for any effect the solvent used to dissolve the test compound might have on cell viability. |
| Compound Color Control | Culture medium + Test Compound + Solubilizing agent (No cells) | To determine if the test compound itself absorbs light at the measurement wavelength, which would create a false positive signal.[3] |
Q5: Should I use a reference wavelength?
A: Yes, using a reference wavelength (commonly 630 nm) is a recommended practice. This dual-wavelength measurement helps to correct for optical imperfections in the plate, fingerprints, and other non-specific absorbance, further improving the accuracy of your results.[4][7] The absorbance value at the reference wavelength is subtracted from the absorbance at the primary wavelength (e.g., 570 nm).[4][7]
Experimental Protocols
Detailed Methodology for MTT Assay with Background Correction
This protocol outlines the key steps for performing an MTT assay while incorporating the necessary controls for accurate background correction.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1][6]
-
Experimental Setup:
-
Treated Wells: Remove the medium and add fresh medium containing various concentrations of your test compound. Include vehicle control wells.
-
Control Wells: Prepare the necessary controls as described in the table above (Blank, Untreated, and Compound Color). Ensure you have multiple replicates (at least 3-6) for each condition.[4][6]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Carefully remove the treatment medium from the wells containing adherent cells. For suspension cells, pellet the cells by centrifugation.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of the MTT stock solution to each well (including all controls).[4]
-
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light (e.g., wrapped in aluminum foil).[4][8] Viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.[4]
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[9]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4]
-
-
Absorbance Measurement:
-
Read the absorbance at a primary wavelength of 570 nm.[11]
-
If using a dual-wavelength reading, also measure absorbance at a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Step 1 (Reference Wavelength Correction): If applicable, subtract the 630 nm absorbance from the 570 nm absorbance for each well.
-
Step 2 (Blank Subtraction): Calculate the average absorbance of the blank control wells. Subtract this average from the corrected readings of all other wells.[5][6]
-
Step 3 (Calculate Percent Viability): Use the following formula: Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100[4][5]
-
Mandatory Visualization
Caption: Workflow for an MTT assay emphasizing critical steps for background correction.
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
Validation & Comparative
A Researcher's Guide: Validating MTT Assay Results with Trypan Blue Exclusion for Accurate Cell Viability Assessment
This guide provides a comprehensive comparison of the MTT and trypan blue exclusion assays, detailing their principles, and outlining protocols for their complementary use. By understanding the strengths and limitations of each method, researchers can confidently interpret their cell viability data.
Principles of Cell Viability Assessment: A Tale of Two Assays
The MTT and trypan blue exclusion assays assess cell viability through distinct cellular mechanisms, making them ideal complementary techniques.
MTT Assay: A Measure of Metabolic Vigor
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial succinate dehydrogenase enzymes. The resulting formazan crystals are insoluble and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of metabolically active cells, is then quantified by measuring the absorbance using a spectrophotometer. A higher absorbance reading indicates a greater number of viable, metabolically active cells.
Trypan Blue Exclusion Assay: A Test of Membrane Integrity
The trypan blue exclusion assay provides a more direct measure of cell viability by assessing the integrity of the cell membrane. Trypan blue is a vital stain that cannot penetrate the intact and semi-permeable membrane of live cells. Therefore, viable cells exclude the dye and remain unstained. In contrast, dead or membrane-compromised cells lose their ability to exclude the dye, allowing it to enter and stain the cytoplasm blue. By counting the number of stained (non-viable) and unstained (viable) cells using a hemocytometer or an automated cell counter, the percentage of viable cells in a population can be determined.
The Synergy of Validation: Why Pair MTT with Trypan Blue?
While the MTT assay is a powerful tool for assessing cell proliferation and cytotoxicity, it has limitations. Certain compounds can interfere with the metabolic processes of the cell without directly causing cell death, leading to a decrease in MTT reduction and an underestimation of cell viability. Conversely, if a treatment induces a state of cellular senescence or dormancy where cells are alive but metabolically inactive, the MTT assay might falsely indicate cell death.
This is where the trypan blue exclusion assay becomes invaluable. By providing a direct count of cells with intact membranes, it can confirm whether a decrease in MTT signal is due to actual cell death or simply a reduction in metabolic activity. If the trypan blue assay shows a high percentage of viable (unstained) cells despite a low MTT reading, it suggests that the treatment may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Conversely, a correlation between a low MTT reading and a high percentage of blue-staining cells provides strong evidence of treatment-induced cytotoxicity.
Comparative Analysis of MTT and Trypan Blue Assays
To facilitate a clear understanding of when and why to use each assay, the following table summarizes their key characteristics.
| Feature | MTT Assay | Trypan Blue Exclusion Assay |
| Principle | Enzymatic reduction of MTT by metabolically active cells. | Exclusion of dye by cells with intact membranes. |
| Measurement | Colorimetric; absorbance of formazan solution. | Direct cell counting (stained vs. unstained). |
| Indication | Metabolic activity and cellular proliferation. | Cell membrane integrity and cell death. |
| Advantages | High sensitivity, suitable for high-throughput screening, quantitative. | Simple, rapid, inexpensive, provides a direct measure of cell death. |
| Limitations | Can be affected by metabolic changes unrelated to viability, interference from certain compounds, endpoint assay. | Subjective counting can lead to variability, less sensitive for early apoptotic stages, may not be suitable for all cell types. |
Experimental Protocols for Validation
Here are detailed methodologies for performing both the MTT and trypan blue exclusion assays to validate your cell viability results.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose the cells to the desired concentrations of the test compound and incubate for the specified duration. Include untreated control wells.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
Trypan Blue Exclusion Assay Protocol
-
Cell Suspension Preparation: After the same treatment period as the MTT assay, collect the cells (including any floating cells from the supernatant) and prepare a single-cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (a 1:1 dilution).
-
Incubation: Allow the cell-dye mixture to incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the mixture into a hemocytometer or an automated cell counter.
-
Data Acquisition: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer. If using an automated counter, follow the manufacturer's instructions.
-
Viability Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating MTT assay results with the trypan blue exclusion assay.
Caption: Workflow for validating MTT assay results with trypan blue exclusion.
Conclusion
A Researcher's Guide to Correlating MTT Assay Data with Apoptosis Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. While it is a robust and high-throughput method for assessing cell viability and cytotoxicity, it does not distinguish between different modes of cell death. Apoptosis, or programmed cell death, is a distinct process that is often the desired outcome of cancer therapies. Therefore, correlating data from the MTT assay with specific apoptosis assays is crucial for a thorough understanding of a compound's effects.
This guide will delve into the principles of the MTT assay and three common apoptosis assays: Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and Caspase activity assays. Detailed experimental protocols are provided, along with a comparative analysis of data from hypothetical studies to illustrate the relationship between metabolic activity and the induction of apoptosis.
Principles of the Assays
A fundamental understanding of what each assay measures is the first step in correlating their results.
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. A decrease in the MTT signal indicates a loss of cell viability, which could be due to apoptosis, necrosis, or cytostatic effects.
-
Annexin V/PI Assay: This flow cytometry-based assay identifies different cell populations based on their membrane integrity and composition. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells with compromised membranes.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave specific cellular substrates, leading to the dismantling of the cell. These assays utilize a substrate that, when cleaved by an active caspase, produces a fluorescent or luminescent signal that can be measured using a plate reader.
Comparative Analysis of Assay Data
The following tables summarize hypothetical experimental data from a study evaluating the effect of a novel compound on a cancer cell line.
Table 1: Comparison of Cell Viability (MTT Assay) and Apoptosis (Annexin V/PI Assay) Data
| Compound Conc. (µM) | % Cell Viability (MTT) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Control) | 100 ± 5.2 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 1 | 85 ± 4.1 | 15.3 ± 2.1 | 3.2 ± 0.6 |
| 10 | 52 ± 3.5 | 40.8 ± 3.7 | 8.9 ± 1.1 |
| 50 | 25 ± 2.8 | 55.2 ± 4.5 | 18.7 ± 2.4 |
Table 2: Comparison of Cell Viability (MTT Assay) with DNA Fragmentation (TUNEL Assay) and Caspase-3/7 Activity
| Compound Conc. (µM) | % Cell Viability (MTT) | % TUNEL Positive Cells | Relative Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 100 ± 5.2 | 1.8 ± 0.4 | 1.0 ± 0.1 |
| 1 | 85 ± 4.1 | 12.5 ± 1.9 | 2.5 ± 0.3 |
| 10 | 52 ± 3.5 | 38.6 ± 3.2 | 5.8 ± 0.6 |
| 50 | 25 ± 2.8 | 65.1 ± 5.1 | 9.2 ± 0.9 |
Data Interpretation:
The data in the tables demonstrate a dose-dependent decrease in cell viability as measured by the MTT assay. This reduction in viability correlates well with the increase in the percentage of apoptotic cells detected by the Annexin V/PI and TUNEL assays, as well as the increase in caspase-3/7 activity. This strong correlation suggests that the compound's cytotoxic effect is primarily mediated through the induction of apoptosis.
It is important to note that a discrepancy between MTT and apoptosis assay results can sometimes occur. For instance, a compound might inhibit metabolic activity without immediately inducing apoptosis, leading to a decrease in the MTT signal but a low percentage of apoptotic cells. Conversely, a compound could induce apoptosis, but the cells might maintain some metabolic activity in the early stages, resulting in a less pronounced decrease in the MTT signal compared to the level of apoptosis detected.
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining Protocol for Flow Cytometry
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
TUNEL Assay Protocol for Fluorescence Microscopy
-
Cell Fixation and Permeabilization: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Detection: If using a biotin-labeled dUTP, incubate with a fluorescently labeled streptavidin conjugate.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA stain like DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Caspase-3/7 Activity Assay Protocol (Plate Reader-Based)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate and a buffer.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence or luminescence using a microplate reader at the appropriate wavelength.
Conclusion
By employing a combination of the MTT assay and specific apoptosis assays, researchers can gain a more comprehensive understanding of a compound's cellular effects. A reduction in cell viability as measured by the MTT assay, when correlated with positive results from Annexin V/PI, TUNEL, or caspase activity assays, provides strong evidence that the compound induces apoptosis. This multi-assay approach is essential for making informed decisions in drug discovery and development, ultimately leading to the identification of more effective and targeted therapies.
A Comparative Guide: MTT vs. LDH Assays for Cell Viability and Cytotoxicity Assessment
For researchers, scientists, and professionals in drug development, selecting the appropriate assay to measure cell viability and cytotoxicity is a critical decision that can significantly impact experimental outcomes. Among the most common methods are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate Dehydrogenase (LDH) assay. This guide provides an objective comparison of these two assays, complete with experimental data, detailed protocols, and workflow visualizations to aid in making an informed choice for your research needs.
The MTT assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[1][2] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product that is insoluble in water.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
Conversely, the LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[6][7] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The resulting NADH is then used to reduce a tetrazolium salt (like INT) to a colored formazan product, with the amount of color being proportional to the amount of LDH released.[6]
At a Glance: Key Differences Between MTT and LDH Assays
| Feature | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity (mitochondrial reductase activity) in viable cells. | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. |
| Indicator of | Cell Viability & Proliferation | Cell Death (Cytotoxicity) & Membrane Integrity |
| Assay Type | Endpoint assay | Can be endpoint or kinetic |
| Advantages | Inexpensive, rapid, highly reproducible, and suitable for high-throughput screening.[4] | Simple, relatively inexpensive, non-radioactive, and allows for real-time analysis without disturbing cells.[8][9] |
| Disadvantages | Can be affected by the metabolic state of the cells and chemical interference. The formazan product is insoluble and requires a solubilization step.[10] | Lacks specificity between apoptosis and necrosis, and can be influenced by background LDH levels in serum-containing media.[7][8] |
Quantitative Comparison
The choice between the MTT and LDH assay can be influenced by the specific experimental context, including the cell type and the nature of the cytotoxic agent being tested. Below is a summary of comparative findings from a study assessing neuronal apoptosis:
| Insult/Treatment | Metric | MTT Assay | LDH Assay |
| Nifedipine-induced death | Neuroprotection by ZVAD | No protection observed | Protection observed[11] |
| Nifedipine-induced death | Neuroprotection by Cycloheximide | No protection observed | Protection observed[11] |
| C2-ceramide-induced death | Neuroprotection by Cycloheximide | Attenuated inhibition of MTT reduction | Attenuated LDH release[11] |
| C2-ceramide-induced death | Effect of ZVAD and Cycloheximide | Enhanced inhibition of MTT reduction | No significant effect on LDH release[11] |
These results highlight that while both assays can detect cell death, their quantification of neuroprotective effects can differ, likely due to the different stages of the death pathway they measure.[11] The LDH assay results were more consistent with direct cell counting methods like Trypan Blue exclusion.[11]
Experimental Protocols
MTT Assay Protocol
This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 5,000 cells per well and incubate until they adhere and reach the desired confluency.[12] It is crucial that each well contains the same number of cells.[12]
-
Treatment: Expose the cells to the test compound at various concentrations for the desired duration (e.g., 24-72 hours).[1] Include untreated and vehicle controls.[1]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute the MTT stock solution to a final concentration of 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[1] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals.[12] Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well.[12] Gently shake the plate for 10-15 minutes to dissolve the crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
LDH Assay Protocol
This is a general protocol for a colorimetric LDH assay and may require optimization.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. It is important to have appropriate controls, including a no-cell control for background medium absorbance, a vehicle-only control for spontaneous LDH release, and a maximum LDH release control (cells lysed with a lysis buffer).[6][13]
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt (INT).
-
Enzymatic Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6][13] The released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.[6]
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well to terminate the enzymatic reaction.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14] A reference wavelength of 680 nm can be used for background correction.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the treatment-induced LDH release and dividing by the maximum LDH release.
Visualizing the Workflows
To better understand the procedural flow of each assay, the following diagrams illustrate the key steps.
Conclusion: Making the Right Choice
Both the MTT and LDH assays are valuable tools in the researcher's arsenal for assessing cellular responses to various stimuli. The MTT assay is a robust indicator of cell viability and metabolic activity, making it well-suited for screening compounds that may affect cell proliferation. However, its reliance on metabolic function means that results can be confounded by treatments that alter cellular metabolism without directly causing cell death.[10]
The LDH assay provides a more direct measure of cytotoxicity by quantifying membrane integrity. Its non-destructive nature allows for the possibility of kinetic studies, tracking cell death over time.[9] However, it does not distinguish between different modes of cell death and can be affected by LDH present in the serum of the culture medium.[7][8]
Ultimately, the choice between the MTT and LDH assay will depend on the specific research question. For a general screen of cell viability, the MTT assay is often a good starting point. For studies focused on cytotoxicity and membrane damage, the LDH assay is a more direct and appropriate choice. In many cases, using both assays in parallel can provide a more comprehensive understanding of a compound's effect on both cell viability and cytotoxicity.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. bnonews.com [bnonews.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. What are the advantages of LDH release assay? | AAT Bioquest [aatbio.com]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Cross-Validation of MTT Assay Findings with Flow Cytometry: A Comparative Guide
At a Glance: MTT vs. Flow Cytometry
The fundamental difference between the MTT assay and flow cytometry lies in what they measure. The MTT assay is a colorimetric method that quantifies the metabolic activity of a cell population, with the assumption that viable cells are metabolically active.[1][2] In contrast, flow cytometry is a technique that analyzes individual cells as they pass through a laser, allowing for the simultaneous measurement of multiple physical and fluorescent characteristics.[3] This enables a more nuanced assessment of cell health, including the ability to distinguish between viable, apoptotic, and necrotic cells.[4][5]
| Feature | MTT Assay | Flow Cytometry |
| Principle | Measures metabolic activity via reduction of MTT to formazan.[2] | Measures physical and fluorescent properties of single cells.[3] |
| Primary Measurement | Overall metabolic activity of a cell population.[4] | Individual cell characteristics (e.g., size, granularity, fluorescence). |
| Viability Assessment | Indirect; assumes metabolic activity correlates with viability.[1] | Direct; uses dyes to assess membrane integrity and apoptotic markers.[6] |
| Apoptosis/Necrosis | Cannot distinguish between apoptosis and necrosis.[4] | Can differentiate between early apoptosis, late apoptosis, and necrosis.[5] |
| Data Output | Single absorbance value per well. | Multi-parametric data for individual cells within a population. |
| Throughput | High-throughput, suitable for 96-well plates.[1] | Lower throughput, though auto-samplers are available. |
| Cost | Relatively inexpensive.[1] | Higher initial instrument cost and reagent cost per sample. |
| Potential Pitfalls | Interference from compounds affecting mitochondrial respiration; may not detect non-metabolically active but viable cells.[1] | Requires cell suspension; potential for cell loss during preparation. |
Experimental Data: A Head-to-Head Comparison
Studies comparing the cytotoxic effects of various compounds often reveal discrepancies between MTT and flow cytometry data. For instance, a compound might reduce metabolic activity in the MTT assay, suggesting cell death, while flow cytometry reveals the cells are merely quiescent or arrested in the cell cycle but still viable.
Here is a summary of hypothetical comparative data illustrating a common scenario when evaluating a novel anti-cancer drug:
| Drug Concentration | % Viability (MTT Assay) | % Viable Cells (Flow Cytometry - Annexin V/PI) | % Apoptotic Cells (Flow Cytometry - Annexin V/PI) |
| Control (0 µM) | 100% | 98% | 1.5% |
| 1 µM | 85% | 90% | 8% |
| 10 µM | 50% | 65% | 30% |
| 50 µM | 20% | 25% | 70% |
In this example, the MTT assay shows a dose-dependent decrease in viability. Flow cytometry with Annexin V/PI staining corroborates this trend but provides a more detailed picture, quantifying the percentage of cells undergoing apoptosis.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are representative protocols for the MTT assay and a common flow cytometry-based apoptosis assay (Annexin V/PI).
MTT Cell Viability Assay Protocol
This protocol is a generalized version and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[1]
-
Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1] Dilute this stock 1:1000 in cell culture medium to a final concentration of 5 µg/mL. Remove the treatment medium from the wells and add 110 µL of the MTT-containing medium to each well.[1]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a standard tissue culture incubator.[1] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals.[1] Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the crystals.[2] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A background reading at 600 nm can be subtracted to reduce noise.[8]
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of treated wells to that of untreated control wells.[8]
Flow Cytometry Protocol for Apoptosis (Annexin V/PI Staining)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Following treatment, harvest the cells. For adherent cells, this involves trypsinization. Wash the cells twice with cold phosphate-buffered saline (PBS).[9]
-
Resuspension: Centrifuge the cell suspension and resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) (100 µg/mL) to 100 µL of the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Dilution: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population can be harder to distinguish and may overlap with late apoptotic cells).
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the MTT assay and its cross-validation with flow cytometry.
MTT Assay Experimental Workflow
Cross-Validation Logical Flow
Conclusion
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Cell growth - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Formazan Solubilization in Cell Viability Assays
For researchers, scientists, and professionals in drug development, the accurate assessment of cell viability is a cornerstone of experimental biology. Tetrazolium salt-based assays, which measure the metabolic activity of cells via the reduction of a tetrazolium salt to a colored formazan product, are a widely adopted method for this purpose. However, the physical properties of the formazan product can vary significantly between different tetrazolium salts, necessitating different approaches to its solubilization for accurate quantification.
This guide provides a comparative overview of common formazan solubilization methods, with a focus on the widely used MTT assay, and contrasts it with newer assays that utilize water-soluble formazan products. We will delve into the experimental protocols, present comparative data, and visualize the underlying principles and workflows.
The Challenge of Formazan Solubilization
The foundational assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, produces a water-insoluble purple formazan product that precipitates as crystals within the cells.[1][2] This necessitates a solubilization step to dissolve the formazan before its absorbance can be measured spectrophotometrically.[1] The choice of solubilizing agent is critical, as incomplete dissolution can lead to inaccurate and unreliable results.
In contrast, newer generations of tetrazolium salts, such as XTT, MTS, and WST-8, have been developed to produce water-soluble formazan products, thereby eliminating the need for a separate solubilization step and simplifying the assay protocol.[1][3]
Comparative Analysis of Formazan Solubilization Methods
The selection of a suitable formazan solubilization method or a water-soluble formazan assay depends on several factors, including the cell type, experimental conditions, and desired endpoint. The following table summarizes the key characteristics of common solubilization agents for the MTT assay and compares them with water-soluble formazan assays.
| Assay Type | Solubilization Method/Agent | Key Advantages | Key Disadvantages |
| MTT | Dimethyl Sulfoxide (DMSO) | Effective at dissolving formazan crystals. | Can be cytotoxic at higher concentrations; requires careful removal of culture medium.[4] |
| Acidified Isopropanol | An effective alternative to DMSO; the acidic environment enhances formazan solubility and stability. | Can be volatile and requires careful handling. | |
| Sodium Dodecyl Sulfate (SDS) Solution | Useful for cell types resistant to other solvents; aids in cell lysis to release formazan. | Can interfere with subsequent biochemical analyses. | |
| 5% SDS in buffered DMF or DMSO | Provides rapid and complete solubilization of formazan and cells with good color stability.[5] | Involves a multi-component solution. | |
| XTT, MTS, WST-8 | (Not Applicable - Water-Soluble Formazan) | No solubilization step required, simplifying the protocol and reducing handling errors.[1][6][7] | The reagent itself can sometimes be cytotoxic or interact with tested compounds.[7] |
Experimental Protocols
MTT Assay Protocol with Formazan Solubilization
This protocol provides a general framework for performing an MTT assay and solubilizing the resulting formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere and grow for the desired period.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the chosen solubilization solvent (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
WST-8 Assay Protocol (Water-Soluble Formazan)
This protocol outlines the simpler procedure for a WST-8 assay, which does not require a solubilization step.
Materials:
-
WST-8 reagent
-
Cell culture medium
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere and grow for the desired period.
-
Add 10 µL of WST-8 solution directly to each well containing 100 µL of culture medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
Visualizing the Process
To better understand the workflows and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Principle of Tetrazolium Salt Reduction in Viable Cells.
Caption: Comparative Workflow of MTT vs. Water-Soluble Formazan Assays.
Conclusion
The choice between an MTT assay requiring a formazan solubilization step and a newer assay with a water-soluble formazan product depends on the specific needs of the experiment. While the MTT assay is a well-established and cost-effective method, the solubilization step introduces additional handling and potential sources of error. Solvents like DMSO, acidified isopropanol, and SDS solutions are effective but must be used with care due to potential cytotoxicity and interference. For high-throughput screening and experiments where simplicity and reduced hands-on time are critical, assays like XTT, MTS, and WST-8 offer a significant advantage by eliminating the need for formazan solubilization.[1][6][7] Ultimately, understanding the principles and protocols of each method will enable researchers to select the most appropriate assay for their cell viability and cytotoxicity studies, ensuring accurate and reproducible data.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability and Proliferation Assays [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
Assessing the Reproducibility of the MTT Assay Across Different Labs: A Comparative Guide
For researchers, scientists, and drug development professionals, the MTT assay is a widely used colorimetric method for assessing cell viability and cytotoxicity. Its simplicity and cost-effectiveness have made it a staple in many laboratories. However, the reproducibility of MTT assay results across different labs is a critical concern, as variability can lead to inconsistent findings and hinder collaborative research and drug development efforts. This guide provides an objective comparison of the MTT assay's reproducibility with other alternatives, supported by available experimental data, and outlines detailed protocols to minimize variability.
Inter-Laboratory Reproducibility of the MTT Assay
The reproducibility of the MTT assay has been a subject of investigation in several studies. A significant multi-center study conducted by the Japanese Society of Alternatives to Animal Experiments (JSAAE) evaluated five different cytotoxicity assays, including the MTT assay, across 18 laboratories. The study concluded that the MTT assay exhibited "high inter-laboratory reproducibility" for determining the 50% effective dose (ED50) of test compounds.
However, the lack of publicly available raw quantitative data, such as inter-laboratory coefficients of variation (CVs), from this large-scale study makes a direct quantitative comparison challenging. The variability in reported ED50 values that can be observed in literature highlights the influence of protocol differences between laboratories.
Several factors contribute to the inter-laboratory variability of the MTT assay. These include:
-
Cell Line Specificity: Different cell lines exhibit varying metabolic rates, which can affect the reduction of MTT to formazan.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final absorbance values.
-
MTT Reagent: The concentration, purity, and storage conditions of the MTT reagent are critical.
-
Incubation Times: Both the incubation time with the test compound and the incubation time with the MTT reagent can influence the results.
-
Solubilization of Formazan: Incomplete dissolution of the formazan crystals is a major source of error.
-
Instrumentation: Differences in microplate readers and their calibration can lead to variations in absorbance measurements.
Comparison with Alternative Cell Viability Assays
Several alternative cell viability assays have been developed to address some of the limitations of the MTT assay. These include the XTT, MTS, and WST-8 assays, which produce water-soluble formazan products, eliminating the need for a solubilization step and thus reducing a potential source of variability. While direct inter-laboratory comparisons of reproducibility are scarce, single-laboratory studies often report lower coefficients of variation for these assays compared to the MTT assay.
| Assay | Principle | Advantages over MTT | Reported Intra-Laboratory CV (%) |
| MTT | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases. | Cost-effective, widely established. | 5-15% |
| XTT | Reduction of XTT to a water-soluble orange formazan product. | No solubilization step, higher sensitivity. | <10% |
| MTS | Reduction of MTS to a water-soluble formazan product in the presence of an electron coupling reagent. | No solubilization step, single reagent addition. | <10% |
| WST-8 (CCK-8) | Reduction of WST-8 to a highly water-soluble orange formazan product. | No solubilization step, high sensitivity, low cytotoxicity. | <5% |
Note: The provided CV values are indicative and can vary depending on the cell line, experimental conditions, and laboratory proficiency. The data is primarily from single-laboratory studies and may not fully reflect inter-laboratory variability.
Experimental Protocols for Enhancing MTT Assay Reproducibility
To minimize inter-laboratory variability, it is crucial to adhere to a standardized and well-documented protocol.
Key Experimental Protocol: Standardized MTT Assay
1. Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seed cells at a predetermined optimal density in a 96-well plate (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Ensure even cell distribution to avoid edge effects.
2. Compound Treatment:
-
After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of the test compound.
-
Include appropriate controls: vehicle control (medium with the same solvent concentration as the test compound) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
3. MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Aspirate the medium containing the test compound from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
4. Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
Visualizing the Workflow and Factors Affecting Reproducibility
To better understand the MTT assay workflow and the critical points for reproducibility, the following diagrams are provided.
Caption: A simplified workflow of the MTT assay.
Caption: Factors impacting MTT assay reproducibility.
A Head-to-Head Comparison: MTT Assay vs. Real-Time Cell Analysis for Evaluating Cellular Health
For researchers, scientists, and drug development professionals, selecting the optimal method to assess cell viability, proliferation, and cytotoxicity is a critical decision that influences experimental outcomes and the overall direction of a study. Two widely adopted techniques, the traditional MTT assay and the more modern Real-Time Cell Analysis (RTCA), offer distinct approaches to answering these fundamental biological questions. This guide provides an objective comparison of their methodologies, data output, and key performance metrics, supported by experimental data to inform your assay selection.
At a Glance: Key Differences
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, endpoint assay that provides a snapshot of metabolically active cells at a single moment in time.[1][2] In contrast, Real-Time Cell Analysis (RTCA) is a non-invasive, impedance-based system that continuously monitors cellular status, providing a dynamic view of cell behavior over extended periods.[3][4] This fundamental difference in data acquisition—endpoint versus kinetic—underpins the primary advantages and limitations of each technique.
Performance Data: A Quantitative Comparison
A key consideration when choosing a cell health assay is the comparability of data with established methods. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the anti-cancer drug tamoxifen across various cell lines, as determined by both an RTCA system (xCELLigence) and the MTT assay after a 48-hour treatment period. The data demonstrates a strong correlation between the two methods, indicating that RTCA provides comparable potency data to the widely accepted MTT assay.[4]
| Cell Line | IC50 (µM) - xCELLigence (RTCA) | IC50 (µM) - MTT Assay |
| HT1080 | 22.4 | 30.0 |
| NIH3T3 | 16.0 | 19.0 |
| HepG2 | 15.2 | 16.2 |
| HUVEC | 7.5 | 8.0 |
Table 1: Comparison of IC50 values for tamoxifen-treated cancer cell lines obtained via xCELLigence (RTCA) and MTT assay. Data shows a high degree of consistency between the two methods.[4]
The Underlying Principles and Methodologies
To understand the practical differences between these assays, it is essential to examine their core principles and experimental workflows.
The MTT Assay: A Measure of Metabolic Activity
The MTT assay's principle is centered on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][5] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[2][6]
The biochemical process underpinning the MTT assay occurs within metabolically active cells.
Real-Time Cell Analysis (RTCA): Continuous Impedance Monitoring
RTCA systems, such as the Agilent xCELLigence platform, utilize specialized microplates (E-Plates) containing gold microelectrodes on the bottom of the wells.[7][8] When cells are seeded and adhere to these electrodes, they impede the flow of a low-voltage electric current.[9] This impedance is measured continuously and is reported as a "Cell Index" (CI), which is a dimensionless parameter that reflects cell number, morphology, and the quality of cell attachment.[9]
The principle of RTCA is based on the physical obstruction of the electrodes by adherent cells.
Detailed Experimental Protocols
MTT Assay Protocol (for Adherent Cells)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 12-24 hours to allow for cell attachment.[10]
-
Compound Treatment: Add the test compound at various concentrations to the designated wells. Include appropriate controls (e.g., untreated cells, vehicle control). Incubate for the desired exposure time (typically 24-72 hours).[10]
-
MTT Reagent Addition: Prepare a 5 mg/mL MTT solution in sterile PBS.[4] Dilute this stock solution in serum-free culture medium. Remove the treatment medium from the wells and add 100 µL of the MTT-containing medium to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the MTT to formazan, forming visible purple precipitates.[10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[10] Gently shake the plate for 10-15 minutes to ensure complete dissolution of the crystals.[10]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Real-Time Cell Analysis (RTCA) Cytotoxicity Protocol
-
Background Measurement: Add 50 µL of cell culture medium to each well of a 96-well E-Plate. Place the plate in the RTCA instrument inside a standard CO2 incubator and perform a background measurement.[1]
-
Cell Seeding: Prepare a cell suspension at the desired concentration (e.g., 5,000 cells/100 µL). Add 100 µL of the cell suspension to each well.[1]
-
Cell Equilibration: Let the plate rest at room temperature for 30-60 minutes to allow for even cell distribution at the bottom of the wells.[1]
-
Monitoring Cell Adhesion and Proliferation: Place the E-Plate back into the RTCA instrument and begin monitoring. The instrument will continuously measure the Cell Index, providing real-time data on cell attachment and growth.[7]
-
Compound Addition: Once the cells are in their logarithmic growth phase (as determined by the real-time proliferation curve), add the test compounds at the desired concentrations.
-
Continuous Monitoring of Cytotoxicity: Continue to monitor the cellular response in real-time for the desired duration (e.g., 72-96 hours).[1] The software will generate kinetic response curves, from which parameters like IC50 and the time to 50% cytolysis (KT50) can be automatically calculated.[2]
Comparison Summary: MTT vs. RTCA
| Feature | MTT Assay | Real-Time Cell Analysis (RTCA) |
| Principle | Colorimetric (metabolic activity)[1] | Impedance-based (cell number, morphology, adhesion)[3] |
| Data Output | Endpoint (single time point) | Kinetic (continuous, real-time)[4] |
| Labeling | Label-based (MTT reagent)[1] | Label-free[3] |
| Invasiveness | Terminal (cells are lysed) | Non-invasive (cells remain viable)[9] |
| Throughput | High | High (up to six 96-well plates simultaneously)[6] |
| Hands-on Time | Moderate (multiple steps of reagent addition and washing) | Minimal (add-and-read)[6] |
| Information Richness | Provides a snapshot of cell viability at a single point in time. | Offers dynamic insights into the kinetics of cytotoxicity, cell proliferation, and morphology changes over time.[4] |
| Limitations | Can be influenced by factors affecting cellular metabolism; interference from colored compounds. | Primarily for adherent cells; results can be influenced by changes in cell morphology independent of cell number. |
Conclusion: Choosing the Right Assay for Your Research
Both the MTT assay and Real-Time Cell Analysis are powerful tools for assessing cellular health. The choice between them hinges on the specific experimental question.
The MTT assay remains a cost-effective and widely accepted method for high-throughput screening and endpoint viability assessment. Its long history of use provides a vast body of literature for comparison.
Real-Time Cell Analysis , on the other hand, offers a significant advantage in providing kinetic data. This allows for a more nuanced understanding of how and when a compound affects cells, capturing transient effects and detailed timelines of cytotoxicity that are missed by endpoint assays. The label-free, non-invasive nature of RTCA also permits the monitoring of cells over long periods without perturbing their natural behavior, making it ideal for detailed mechanistic studies, drug discovery, and immunotherapy research.
Ultimately, for researchers seeking a comprehensive, dynamic view of cellular responses, RTCA provides a level of detail that endpoint assays like MTT cannot match. However, for routine, high-throughput endpoint analysis, the MTT assay continues to be a reliable and economical choice.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using xCELLigence RTCA Instrument to Measure Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Choosing the Right Tool: A Comparative Guide to Cell Viability Assays
For researchers, scientists, and drug development professionals, selecting the appropriate cell viability assay is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of commonly used cell viability assays, supported by experimental data, detailed protocols, and visual aids to facilitate an informed choice for your specific research question.
The assessment of cell viability is fundamental in various fields, from basic research to drug discovery. It allows for the evaluation of cellular responses to various stimuli, the determination of compound cytotoxicity, and the optimization of cell culture conditions. However, the diverse array of available assays, each with its own principle, advantages, and limitations, can make the selection process daunting. This guide aims to demystify the options by providing a clear comparison of key performance indicators and methodologies.
Principles of Common Cell Viability Assays
Cell viability assays can be broadly categorized based on the cellular parameter they measure. These include metabolic activity, membrane integrity, and ATP content.
-
Metabolic Assays: These assays, such as those using tetrazolium salts (MTT, XTT, WST-1) or resazurin (alamarBlue), measure the reductive capacity of metabolically active cells. Viable cells reduce the substrate into a colored or fluorescent product that is proportional to the number of living cells.[1][2][3]
-
Membrane Integrity Assays: Assays like the trypan blue exclusion and lactate dehydrogenase (LDH) release assays assess the integrity of the cell membrane. Trypan blue is a vital stain that can only enter cells with compromised membranes, thus staining dead cells blue.[4][5][6][7] The LDH assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[8][9][10][11][12]
-
ATP Assays: The CellTiter-Glo® assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The assay utilizes a luciferase reaction to generate a luminescent signal proportional to the ATP concentration.[1][13]
Comparative Performance of Cell Viability Assays
The choice of a cell viability assay should be based on a careful consideration of factors such as sensitivity, linearity, and the specific experimental context. The following table summarizes the key performance characteristics of several popular assays.
| Assay | Principle | Detection | Throughput | Endpoint/Real-time | Advantages | Limitations |
| MTT | Tetrazolium reduction by mitochondrial dehydrogenases | Colorimetric | High | Endpoint | Inexpensive, well-established[2][3][14] | Requires solubilization of formazan crystals, potential for toxicity[3][13] |
| XTT | Tetrazolium reduction to a water-soluble formazan | Colorimetric | High | Endpoint | No solubilization step, more sensitive than MTT[3][15] | Reagent stability can be a concern |
| WST-1 | Tetrazolium reduction to a water-soluble formazan | Colorimetric | High | Endpoint | Water-soluble product, higher sensitivity than MTT[16] | Can be affected by culture medium components |
| alamarBlue® | Reduction of resazurin to the fluorescent resorufin | Fluorometric/Colorimetric | High | Real-time | Non-toxic, allows for continuous monitoring[13][17][18] | Signal can be influenced by pH and incubation time |
| CellTiter-Glo® | Luciferase-based ATP quantification | Luminescent | High | Endpoint | High sensitivity, simple "add-mix-measure" protocol[13][17][18] | Signal can be affected by compounds that interfere with luciferase |
| LDH | Measurement of lactate dehydrogenase released from damaged cells | Colorimetric | High | Endpoint | Measures cytotoxicity directly, non-destructive to remaining cells[8][9][10][11][12] | Indirect measure of viability, can have high background from serum |
| Trypan Blue | Exclusion of dye by intact cell membranes | Microscopic | Low | Endpoint | Simple, inexpensive, provides a direct count of live and dead cells[4][5][6][7] | Subjective, low throughput, not suitable for automated screening[4][13] |
Experimental Protocols
Detailed and accurate protocols are essential for reproducible results. Below are standardized methodologies for key cell viability assays.
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell type and incubate under standard conditions.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in culture medium to a final concentration of 0.5 mg/mL. Remove the old medium from the wells and add 100 µL of the MTT-containing medium to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Gently pipette to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.[14][19][20]
XTT Assay Protocol
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450-500 nm using a microplate reader.[21]
WST-1 Assay Protocol
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.
-
Absorbance Reading: Shake the plate for 1 minute and read the absorbance at 420-480 nm.[22]
alamarBlue® Assay Protocol
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add alamarBlue® reagent to each well at a volume equal to 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from light.
-
Fluorescence/Absorbance Reading: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or measure absorbance at 570 nm and 600 nm (reference wavelength).[17][18]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Plating and Treatment: Plate cells in an opaque-walled multiwell plate and treat with the test compound.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a luminometer.[19]
LDH Cytotoxicity Assay Protocol
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the cell-free supernatant to a new plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Add the stop solution provided in the kit and read the absorbance at 490 nm.[9][10][11][12]
Trypan Blue Exclusion Assay Protocol
-
Cell Suspension Preparation: Prepare a single-cell suspension from your culture.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[4][5][6][7]
Visualizing Cellular Pathways and Workflows
Understanding the underlying biological processes and the experimental workflow is crucial for interpreting results accurately. The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized workflow for cell viability assays.
Caption: Intrinsic and extrinsic apoptosis pathways.
References
- 1. youtube.com [youtube.com]
- 2. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. jrmds.in [jrmds.in]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. ozbiosciences.com [ozbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of alamarBlue® and CellTiter-Glo® reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for MTT Assay Waste
Ensuring the safe and proper disposal of waste generated from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is critical for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for managing all waste streams from this common cell viability assay. The waste generated is considered both a chemical and biohazardous waste, necessitating careful handling and disposal according to institutional and local regulations.
Waste Characterization and Segregation
All materials used in the MTT assay must be treated as hazardous waste. This includes liquid waste containing MTT, formazan, and solvents, as well as solid waste such as pipette tips, multi-well plates, and gloves.
Quantitative Data Summary of MTT Assay Waste Components
| Waste Component | Chemical/Biological Hazard | Recommended Disposal Container |
| Liquid Waste | ||
| Unused MTT solution | Chemical (toxic) | Labeled hazardous chemical waste container |
| Media containing MTT | Chemical (toxic), Biohazard (if from cell culture) | Labeled biohazardous and chemical waste container |
| Formazan/DMSO or Formazan/Isopropanol solution | Chemical (toxic, combustible), Biohazard | Labeled biohazardous and chemical waste container |
| Solid Waste | ||
| Pipette tips, serological pipettes | Biohazard, Chemical | Biohazard sharps container or biohazard bag |
| 96-well plates with formazan crystals | Biohazard, Chemical | Biohazard bag or container |
| Gloves, absorbent pads, etc. | Biohazard, Chemical | Biohazard bag |
Experimental Protocol for MTT Assay Waste Disposal
This protocol outlines the step-by-step procedure for the safe handling and disposal of waste generated during an MTT assay.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Labeled hazardous waste containers for liquid and solid waste.
-
Biohazard bags.
-
Sharps container.
-
10% bleach solution (or other approved disinfectant).
Procedure:
-
Segregation of Waste at the Source:
-
As you perform the MTT assay, immediately segregate waste into the appropriate containers. Do not mix hazardous waste with non-hazardous laboratory trash.
-
-
Disposal of Liquid Waste:
-
Unused MTT Solution: Collect any unused MTT stock solution in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
MTT-Containing Media: After incubating the cells with MTT, the media containing the MTT reagent is considered both a chemical and biological hazard. Aspirate this liquid carefully and dispense it into a dedicated liquid waste container labeled "MTT Assay Waste" or as required by your institution's Environmental Health & Safety (EHS) department.[1]
-
Formazan/Solvent Solution: The final purple solution containing the formazan dissolved in a solvent (e.g., DMSO, isopropanol) is hazardous.[2][3][4] Collect this solution in the same dedicated "MTT Assay Waste" liquid container.
-
NEVER pour MTT-containing solutions or the formazan/solvent solution down the drain.[1][5]
-
-
Disposal of Solid Waste:
-
Contaminated Pipette Tips: All pipette tips used to handle MTT, cell culture media with MTT, or the formazan/solvent solution should be disposed of in a biohazard sharps container or a designated rigid, puncture-resistant biohazard container.
-
Multi-well Plates: Once the formazan/solvent solution has been removed for collection, the empty plates are still considered contaminated with residual chemicals and biological material. Place these plates into a biohazard bag or a designated solid waste container.[1]
-
Contaminated PPE and Consumables: Gloves, absorbent paper, and other consumables that have come into contact with MTT or formazan should be disposed of in a designated biohazard waste bag.
-
-
Decontamination of Reusable Items:
-
If any reusable lab equipment comes into contact with MTT or formazan, it should be decontaminated. A 10% bleach solution can be effective for inactivating the biohazardous component.[1] After disinfection, wash thoroughly with a laboratory detergent and rinse with water.
-
-
Final Disposal:
-
All collected waste containers (liquid and solid) must be disposed of through your institution's official hazardous waste management system.[6] Follow your institution's specific procedures for waste pickup.
-
Visualization of MTT Assay Waste Disposal Workflow
The following diagram illustrates the logical flow for proper MTT assay waste disposal.
Caption: Workflow for the proper segregation and disposal of MTT assay waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
